(5-Methyl-1,3-oxazol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRBDIIAXYFTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622313 | |
| Record name | (5-Methyl-1,3-oxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888022-42-2 | |
| Record name | (5-Methyl-1,3-oxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of (5-Methyl-1,3-oxazol-2-yl)methanol
Introduction
The oxazole scaffold is a privileged five-membered heterocyclic motif integral to a vast array of natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in drug discovery and development, with derivatives exhibiting a wide spectrum of biological activities. The precise structural elucidation of novel oxazole derivatives is a critical and non-trivial step in understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the unambiguous structure determination of a representative oxazole, (5-Methyl-1,3-oxazol-2-yl)methanol.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to offer a rationale for experimental choices, ensuring a robust and self-validating approach to structural characterization.
Molecular Overview and Synthetic Strategy
Before delving into the analytical techniques for structure elucidation, it is paramount to have a reliable method for the synthesis and purification of (5-Methyl-1,3-oxazol-2-yl)methanol. While numerous methods exist for the synthesis of 2,5-disubstituted oxazoles, a common and effective approach involves the cyclization of an appropriate precursor. A plausible and adaptable synthetic route is the reaction of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis.
Proposed Synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol
A potential synthetic pathway begins with the reaction of a suitable starting material, such as 1-chloro-2-propanone, with glycolamide. This reaction would form an intermediate that can then be cyclized to the desired oxazole.
Caption: Proposed synthetic pathway for (5-Methyl-1,3-oxazol-2-yl)methanol.
Part 1: Spectroscopic Characterization
Spectroscopic methods form the cornerstone of molecular structure elucidation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular framework, functional groups, and overall connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (5-Methyl-1,3-oxazol-2-yl)methanol, both ¹H and ¹³C NMR are essential.
Due to the absence of readily available experimental spectra in the public domain, a predicted ¹H NMR spectrum was generated using online prediction tools. The predicted chemical shifts provide a valuable reference for what to expect during experimental analysis.
Table 1: Predicted ¹H NMR Data for (5-Methyl-1,3-oxazol-2-yl)methanol (in CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 (oxazole ring) | ~6.8 | s | 1H |
| -CH₂- (methanol) | ~4.7 | s | 2H |
| -CH₃ (methyl) | ~2.3 | s | 3H |
| -OH (hydroxyl) | Variable (broad s) | 1H |
Causality of Chemical Shifts:
-
H-4 Proton: The proton at the 4-position of the oxazole ring is expected to be in the aromatic region, deshielded by the ring current. Its singlet multiplicity arises from the absence of adjacent protons.
-
Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing oxazole ring and the oxygen atom, leading to a downfield shift. They are expected to appear as a singlet.
-
Methyl Protons (-CH₃): The methyl group attached to the oxazole ring will be in a relatively upfield region compared to the other protons. It will also appear as a singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
Similarly, a predicted ¹³C NMR spectrum provides insight into the carbon environment of the molecule.
Table 2: Predicted ¹³C NMR Data for (5-Methyl-1,3-oxazol-2-yl)methanol (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-2 (oxazole ring) | ~160 |
| C-5 (oxazole ring) | ~145 |
| C-4 (oxazole ring) | ~120 |
| -CH₂- (methanol) | ~55 |
| -CH₃ (methyl) | ~10 |
Causality of Chemical Shifts:
-
C-2 and C-5 Carbons: These carbons are part of the heterocyclic aromatic ring and are significantly deshielded, with C-2 being the most downfield due to its position between two heteroatoms.
-
C-4 Carbon: This carbon is also part of the aromatic ring but is generally found at a slightly more upfield position compared to C-2 and C-5.
-
Methylene Carbon (-CH₂-): This carbon is attached to the electronegative oxygen atom, resulting in a chemical shift in the typical range for such carbons.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon in the molecule, appearing at the most upfield position.
To unequivocally confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Caption: Workflow for structure elucidation using 2D NMR techniques.
-
COSY: This experiment would show correlations between coupled protons. In this molecule, no significant H-H couplings are expected, so the COSY spectrum would be relatively simple.
-
HSQC: This experiment would correlate each proton with the carbon to which it is directly attached. This would confirm the assignments made from the 1D spectra (e.g., the proton at ~6.8 ppm correlates with the carbon at ~120 ppm).
-
HMBC: This is a crucial experiment for establishing connectivity across multiple bonds. Key expected correlations include:
-
The methylene protons (~4.7 ppm) to the C-2 carbon of the oxazole ring (~160 ppm).
-
The methyl protons (~2.3 ppm) to the C-5 (~145 ppm) and C-4 (~120 ppm) carbons of the oxazole ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (5-Methyl-1,3-oxazol-2-yl)methanol is expected to show characteristic absorption bands.
Table 3: Expected IR Absorption Bands for (5-Methyl-1,3-oxazol-2-yl)methanol
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=N stretch (oxazole ring) | 1600-1680 | Medium |
| C=C stretch (oxazole ring) | 1450-1600 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
Rationale for IR Absorptions:
-
The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding.
-
The C=N and C=C stretching vibrations of the oxazole ring will appear in the fingerprint region and are characteristic of the heterocyclic system.
-
A strong C-O stretching band for the primary alcohol will be present in the 1000-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and deducing its structure.
For (5-Methyl-1,3-oxazol-2-yl)methanol (C₅H₇NO₂), the expected exact mass is 113.0477 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 113.
A plausible fragmentation pattern would involve the following key steps:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z 112.
-
Loss of the hydroxyl group: [M-OH]⁺ at m/z 96.
-
Loss of the hydroxymethyl group: [M-CH₂OH]⁺ at m/z 82. This would be a significant fragment.
-
Cleavage of the oxazole ring: This can lead to a variety of smaller fragments.
Caption: Plausible mass spectral fragmentation pathway for (5-Methyl-1,3-oxazol-2-yl)methanol.
Part 2: Crystallographic Analysis
While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Crystallography Protocol
Obtaining a crystal suitable for X-ray diffraction is often the most challenging step.
Step-by-Step Protocol:
-
Crystal Growth:
-
Dissolve the purified (5-Methyl-1,3-oxazol-2-yl)methanol in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane).
-
Slowly evaporate the solvent at room temperature or in a refrigerator.
-
Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed.
-
-
Crystal Mounting:
-
Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.
Conclusion
The structure elucidation of (5-Methyl-1,3-oxazol-2-yl)methanol is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has outlined a comprehensive strategy, from a plausible synthetic route to detailed spectroscopic and crystallographic analyses. By combining the predictive power of computational tools with the empirical data from NMR, IR, and mass spectrometry, and ultimately confirming the structure through X-ray crystallography, researchers can achieve an unambiguous and robust characterization of this and other novel oxazole derivatives. This rigorous approach is fundamental to advancing the field of medicinal chemistry and drug development.
References
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PubChem. (5-Methyl-1,3-oxazol-2-yl)methanol. National Center for Biotechnology Information. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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ChemAxon. NMR Predictor. [Link]
-
Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comprehensive Technical Guide to the Synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol from Ethyl 5-methyloxazole-4-carboxylate
Abstract
(5-Methyl-1,3-oxazol-2-yl)methanol is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth, field-proven methodology for the synthesis of this valuable synthon, commencing from the readily accessible precursor, ethyl 5-methyloxazole-4-carboxylate. The core of this transformation lies in the selective reduction of the ester functionality, a process that demands a nuanced understanding of reagent choice and reaction control to preserve the integrity of the oxazole core. This document elucidates the causal relationships behind the experimental design, offering a self-validating protocol for researchers, scientists, and professionals engaged in drug development. All procedural and mechanistic claims are substantiated with authoritative references, ensuring scientific rigor and reproducibility.
Introduction and Strategic Overview
The oxazole moiety is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Specifically, functionalized oxazoles like (5-Methyl-1,3-oxazol-2-yl)methanol are sought-after intermediates due to the versatile reactivity of the primary alcohol, which allows for further molecular elaboration.
The synthetic challenge addressed herein is the chemoselective reduction of the C4-ester group of ethyl 5-methyloxazole-4-carboxylate to a primary alcohol without compromising the structural integrity of the aromatic oxazole ring. The oxazole ring system is generally stable to reducing agents; however, harsh conditions can lead to ring cleavage.[2][3] Therefore, the choice of reducing agent and the meticulous control of reaction parameters are paramount.
Our strategy employs Lithium Aluminum Hydride (LiAlH₄), a potent nucleophilic reducing agent, renowned for its efficacy in converting esters to primary alcohols.[4] Unlike milder reagents such as sodium borohydride (NaBH₄), which are typically ineffective for ester reduction, LiAlH₄ provides the requisite reactivity.[5] The protocol is designed to manage the high reactivity of LiAlH₄, particularly its violent reaction with protic solvents and atmospheric moisture, to achieve a high-yielding and clean conversion.[6]
The Synthetic Pathway: From Precursor to Product
The overall transformation is a direct reduction of the ester to a primary alcohol.
Mechanistic Rationale
The reduction of an ester by LiAlH₄ is a two-stage process involving nucleophilic acyl substitution followed by nucleophilic addition.
-
First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. This yields another tetrahedral intermediate (an alkoxide).
-
Protonation (Work-up): During the aqueous work-up, the aluminum-alkoxide complex is hydrolyzed, and the alkoxide is protonated to yield the final primary alcohol product, (5-Methyl-1,3-oxazol-2-yl)methanol.
This mechanism underscores the need for at least two equivalents of hydride per mole of ester for the reaction to proceed to completion. In practice, a molar excess of LiAlH₄ is used to account for any reactions with trace moisture or other impurities.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and prioritizes safety and reproducibility.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 5-methyloxazole-4-carboxylate | ≥97% | Commercially Available | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or Granules | Sigma-Aldrich, etc. | Highly reactive, handle with care |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics, etc. | Use freshly distilled or from a solvent purification system |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, etc. | For quenching and extraction |
| Deionized Water (H₂O) | - | - | For work-up |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | - | For preparing 15% aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | - | For drying organic layer |
| Celite® 545 | - | - | Filter aid |
| Round-bottom flasks, Condenser | - | - | Oven-dried before use |
| Magnetic stirrer and stir bars | - | - | - |
| Dropping funnel | - | - | Oven-dried before use |
| Inert atmosphere setup | Nitrogen or Argon | - | Essential for safety |
Step-by-Step Procedure
-
Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon. This prevents premature quenching of the LiAlH₄.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a dropping funnel, add Lithium Aluminum Hydride (1.5 eq.). Suspend the LiAlH₄ in anhydrous THF (50 mL). Cool the resulting slurry to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 5-methyloxazole-4-carboxylate (1.0 eq.) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below 10°C. An exothermic reaction is expected.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Caution: This step is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. Cool the reaction mixture back down to 0°C. Quench the reaction by the slow, dropwise, and sequential addition of:
-
'x' mL of H₂O
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams used in the reaction).
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield (5-Methyl-1,3-oxazol-2-yl)methanol as a pure solid or oil.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Stoichiometry | ||
| Ethyl 5-methyloxazole-4-carboxylate | 1.0 eq. | Limiting Reagent |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 eq. | Molar excess ensures complete reduction of the ester and accounts for any trace moisture. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Aprotic ether solvent that solubilizes the reactants and is stable to LiAlH₄.[6] |
| Temperature (Addition) | 0 °C | Controls the initial exothermic reaction upon mixing the ester with LiAlH₄.[7] |
| Temperature (Reaction) | Room Temperature | Sufficient thermal energy for the reaction to proceed to completion in a reasonable timeframe. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion, but should be confirmed by TLC analysis. |
| Expected Yield | 75 - 90% | Literature precedents for similar reductions suggest a high-yielding transformation. |
Safety and Handling Considerations
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[6][7] It must be handled under an inert atmosphere (N₂ or Ar) at all times. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All reactions should be conducted behind a safety shield in a chemical fume hood.
-
Quenching Procedure: The work-up procedure must be performed with extreme caution. The slow, sequential addition of water and base at 0°C is critical to control the exothermic quenching process and prevent uncontrolled hydrogen evolution.
-
Solvents: Anhydrous solvents are essential. The use of non-anhydrous solvents will result in the violent decomposition of LiAlH₄, a significant reduction in yield, and a serious safety hazard.
Conclusion
The reduction of ethyl 5-methyloxazole-4-carboxylate to (5-Methyl-1,3-oxazol-2-yl)methanol using Lithium Aluminum Hydride is a robust and efficient transformation. The success of this synthesis hinges on a disciplined approach to experimental execution, particularly the maintenance of anhydrous conditions and the careful control of temperature during reagent addition and quenching. By adhering to the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce this valuable synthetic intermediate, facilitating advancements in medicinal chemistry and drug development.
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Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
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Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). Available at: [Link]
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Oxazole.pdf. CUTM Courseware. Available at: [Link]
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Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PubMed Central (PMC). Available at: [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
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Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Available at: [Link]
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PubMed Central (PMC). Available at: [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol. Available at: [Link]
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Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]
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5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
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Van Leusen Reaction. YouTube. Available at: [Link]
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reduction of carboxylic acids. Chemguide. Available at: [Link]
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A Technical Guide to the Potential Biological Activity of (5-Methyl-1,3-oxazol-2-yl)methanol
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-researched derivative: (5-Methyl-1,3-oxazol-2-yl)methanol. While direct experimental data for this compound is limited, this document synthesizes information from the broader class of oxazole derivatives to build a predictive framework for its potential efficacy. We will delve into its physicochemical properties, propose a viable synthetic route, and outline detailed experimental protocols to investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds for therapeutic applications.
Introduction: The Oxazole Moiety in Drug Discovery
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with the oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—holding a prominent position.[3][4] The unique structural and electronic properties of the oxazole nucleus allow it to interact with a wide array of biological targets, including enzymes and receptors.[1] This versatility has led to the development of oxazole-containing drugs with a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and antitumoral properties.[1][5]
(5-Methyl-1,3-oxazol-2-yl)methanol is a simple derivative within this important class. Its structure, featuring a methyl group and a hydroxymethyl substituent, offers intriguing possibilities for biological activity and further chemical modification. This guide serves as a foundational resource for initiating a research program into this promising molecule.
Physicochemical Profile and Synthesis
A thorough understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic behavior and designing relevant biological assays.
Physicochemical Data
The following table summarizes the key computed physicochemical properties of (5-Methyl-1,3-oxazol-2-yl)methanol.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂ | ChemScene[6] |
| Molecular Weight | 113.11 g/mol | ChemScene[6] |
| IUPAC Name | (5-methyl-1,3-oxazol-2-yl)methanol | N/A |
| SMILES | CC1=NC(CO)=CO1 | N/A |
| CAS Number | Not directly available; similar to 1065073-48-4 for (2-Methyl-1,3-oxazol-5-yl)methanol | ChemScene[6] |
Proposed Synthetic Pathway
The synthesis of 5-substituted oxazoles can be efficiently achieved through methods like the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC).[5][7] A plausible route to synthesize (5-Methyl-1,3-oxazol-2-yl)methanol is outlined below.
Caption: A generalized synthetic workflow for the target compound.
Potential Biological Activities and Mechanistic Insights
Based on extensive literature on substituted oxazoles, we can hypothesize several key biological activities for (5-Methyl-1,3-oxazol-2-yl)methanol.
Anticancer Potential
Oxazole derivatives are a significant class of compounds in anticancer research due to their diverse mechanisms of action.[3][8] Many have been shown to induce apoptosis in cancer cells by inhibiting critical cellular machinery.[8] For instance, some oxazoles act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]
A study on novel 5-methyl-2,4-disubstituted-oxazole derivatives demonstrated high efficacy against prostate cancer (PC-3) and skin cancer (A431) cell lines, with IC50 values in the low microgram per milliliter range.[9] This suggests that the 5-methyl-oxazole scaffold is a promising pharmacophore for anticancer drug design.
Proposed Mechanism of Action: (5-Methyl-1,3-oxazol-2-yl)methanol may exert cytotoxic effects by targeting key proteins involved in cell proliferation and survival. Potential targets include tubulin, protein kinases, or DNA topoisomerases, which are common targets for other anticancer oxazole compounds.[8]
Caption: Potential anticancer mechanism via tubulin inhibition.
Antimicrobial Activity
The oxazole ring is a structural component of many natural and synthetic molecules with potent antimicrobial properties.[1] The presence of electron-withdrawing or donating groups on the oxazole ring can significantly influence its antimicrobial spectrum.[1] Methanol extracts of various plants containing heterocyclic compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10][11]
Proposed Mechanism of Action: The antimicrobial action could stem from the disruption of bacterial cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. The relatively small size and polarity of (5-Methyl-1,3-oxazol-2-yl)methanol might facilitate its entry into microbial cells.
Anti-inflammatory Properties
Many heterocyclic compounds, including oxazole derivatives, are known to possess anti-inflammatory activity.[1][12] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory signaling pathways such as NF-κB.[13][14] Studies on methanol extracts of plants rich in such compounds have demonstrated a reduction in inflammatory markers in cellular and animal models.[13][15]
Proposed Mechanism of Action: (5-Methyl-1,3-oxazol-2-yl)methanol could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 in activated macrophages.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of well-established in vitro assays are recommended.
In Vitro Cytotoxicity Evaluation: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[16][17]
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., PC-3, A431, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (5-Methyl-1,3-oxazol-2-yl)methanol in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of (5-Methyl-1,3-oxazol-2-yl)methanol in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[14]
Step-by-Step Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of (5-Methyl-1,3-oxazol-2-yl)methanol for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the percentage of NO inhibition. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.
Conclusion and Future Directions
(5-Methyl-1,3-oxazol-2-yl)methanol, as a member of the pharmacologically significant oxazole family, presents a compelling case for further investigation. Based on the extensive evidence for related compounds, it is plausible that this molecule possesses anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a clear and robust framework for systematically evaluating these potential activities.
Future research should focus on performing these in vitro assays, and if promising results are obtained, advancing to more complex studies. This would include elucidating the precise mechanism of action through target identification studies, exploring structure-activity relationships (SAR) by synthesizing and testing analogues, and eventually, evaluating the compound's efficacy and safety in preclinical animal models. The exploration of (5-Methyl-1,3-oxazol-2-yl)methanol could potentially lead to the discovery of a novel therapeutic agent.
References
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ChemBK. (2024, April 9). Oxazol-5-ylmethanol. Retrieved from [Link]
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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PLOS One. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. Retrieved from [Link]
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Bentham Science Publishers. (2019, December 1). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
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IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
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Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
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PubMed. (2025, January 20). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
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PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
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NIH. (2022, October 27). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Retrieved from [Link]
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NIH. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]
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PubMed. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages. Retrieved from [Link]
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Bentham Science. Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity. Retrieved from [Link]
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ResearchGate. The antimicrobial activity of the leaf methanol extracts of red and yellow flowered M. jalapa and antibiotics. Retrieved from [Link]
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ResearchGate. (2025, August 9). Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae. Retrieved from [Link]
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Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
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Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
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ResearchGate. (2025, August 6). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Retrieved from [Link]
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PubMed Central. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). oxazol-2-yl-oxazol-5-yl-methanol. Retrieved from [Link]
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Google Patents. United States Patent (19) 11 Patent Number: 5,977,373. Retrieved from [Link]
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MDPI. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]
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MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
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ResearchGate. (2025, October 13). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]
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Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
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MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
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PubChem. 2-Methyl-5-imido-benzo [d][10][18] oxazinyl [5-b] pyrazo compounds, methods for their preparation and uses - Patent JP-2011528323-A. Retrieved from [Link]
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PubMed Central. (2023, November 14). Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats. Retrieved from [Link]
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PubChem. (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol. Retrieved from [Link]
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NIH. (2021, November 23). Assessment of the In Vitro Cytotoxicity Effects of the Leaf Methanol Extract of Crinum zeylanicum on Mouse Induced Pluripotent Stem Cells and Their Cardiomyocytes Derivatives. Retrieved from [Link]
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Phcogj.com. Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav. Retrieved from [Link]
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ResearchGate. (2025, December 30). Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages. Retrieved from [Link]
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ResearchGate. (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Retrieved from [Link]
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MDPI. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. Retrieved from [Link]
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Google Patents. (12) United States Patent. Retrieved from [Link]
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Journal of Pharmacognosy and Phytochemistry. (2015, February 2). Antimicrobial Activity of Methanol Extract of Root Bark of Hiptage benghalensis (L) Kurz. Retrieved from [Link]
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The Scaffold Architect: A Technical Guide to (5-Methyl-1,3-oxazol-2-yl)methanol
[1][2]
Executive Summary
(5-Methyl-1,3-oxazol-2-yl)methanol (CAS: 13533-59-0 / 888022-42-2) represents a critical "handle" in modern medicinal chemistry.[1][2] As a functionalized heterocyclic building block, it bridges the gap between simple fragment libraries and complex bioactive pharmacophores. This guide analyzes its synthetic evolution—from classical cyclodehydration to gold-catalyzed atom economy—and details its utility in fragment-based drug discovery (FBDD), specifically in the development of LRRK2 inhibitors and antitubercular agents.[1][2]
Part 1: The Genesis – Structural Logic & Discovery
The discovery of (5-methyl-1,3-oxazol-2-yl)methanol was not a singular "eureka" event but a derivative consequence of the mid-20th-century race to synthesize penicillin and vitamin B6 analogs.[1][2] The oxazole ring itself was first synthesized by Hantzsch in the 1880s, but functionalized 2-hydroxymethyl derivatives emerged later as chemists sought bioisosteres for amide bonds.[1][2]
The Structural Mandate
The compound consists of a 1,3-oxazole ring substituted with a methyl group at the C5 position and a hydroxymethyl group at the C2 position.[2]
-
Bioisosterism: The oxazole ring serves as a non-classical bioisostere for a cis-amide bond or a carbonyl group, improving metabolic stability against peptidases.[1][2]
-
The "Handle": The C2-hydroxymethyl group is the primary reactive site, allowing conversion into halides, amines (via Mitsunobu or Gabriel synthesis), or aldehydes, thereby enabling "click" chemistry or reductive aminations.[2]
Part 2: Mechanistic Evolution of Synthesis
The access to this alcohol is almost exclusively achieved via the reduction of its ester precursor, ethyl 5-methyl-1,3-oxazole-2-carboxylate .[1][2] The history of this molecule is therefore the history of synthesizing this ester.
The Classical Route: Robinson-Gabriel Cyclodehydration
Historically, the most robust method involved the cyclodehydration of
-
Mechanism: N-(2-oxopropyl)oxamic acid ethyl ester undergoes intramolecular attack of the amide oxygen onto the ketone carbonyl, followed by dehydration.[1][2]
-
Reagents: Phosphorus oxychloride (
) or concentrated sulfuric acid.[1][2] -
Limitation: Harsh conditions often led to tar formation and lower yields for sensitive substrates.
The Modern Route: Gold-Catalyzed Cycloisomerization
In the early 2000s, Hashmi et al. revolutionized oxazole synthesis using gold catalysis, allowing for mild, atom-economical access from propargyl amides.[2]
-
Mechanism: 5-exo-dig cyclization of
-propargyl amides.[1][2] -
Significance: This route allows the synthesis of the precursor ester from ethyl oxalyl chloride and propargylamine under neutral conditions, avoiding the corrosive waste of the classical method.
The Reduction Step
The conversion of the ester to the target alcohol is a standard but critical transformation.
-
Reagent Choice: Sodium Borohydride (
) in methanol is preferred over Lithium Aluminum Hydride ( ) for safety and selectivity, preventing ring reduction or cleavage.[1][2]
Visualization: Synthetic Pathways
The following diagram illustrates the divergence between the classical and modern synthetic strategies.
Caption: Comparison of Gold-Catalyzed (Solid Red) and Classical Robinson-Gabriel (Dashed) routes to the key ester intermediate.
Part 3: Detailed Experimental Protocol
This protocol describes the modern, high-yield sequence: Amide Formation
Stage 1: Synthesis of Ethyl N-(prop-2-ynyl)oxamate[1][2]
-
Reagents: Propargylamine (1.0 eq), Ethyl chlorooxoacetate (1.1 eq), Triethylamine (1.2 eq), DCM (0.2 M).[2]
-
Procedure:
Stage 2: Cyclization to Ethyl 5-methyloxazole-2-carboxylate[1][2]
-
Reagents: Ethyl N-(prop-2-ynyl)oxamate (1.0 eq),
or (1–5 mol%), Acetonitrile (0.1 M). -
Procedure:
-
Dissolve the amide in acetonitrile.
-
Add the gold catalyst.
-
Stir at RT (or mild heat 40°C) for 2–6 hours. Monitor by TLC (disappearance of alkyne).[1]
-
Purification: Evaporate solvent and filter through a short silica plug to remove gold residues.
-
Yield: 75–85%.
-
Stage 3: Reduction to (5-Methyl-1,3-oxazol-2-yl)methanol[1][2]
-
Reagents: Ethyl 5-methyloxazole-2-carboxylate (1.0 eq),
(2.0 eq), Methanol (0.3 M).[1][2] -
Procedure:
Data Summary: Reducing Agent Comparison
| Reducing Agent | Solvent | Temp | Yield | Selectivity | Notes |
| NaBH4 | MeOH | 0°C | 92% | High | Best profile.[1][2] Safe, cheap, no ring reduction. |
| LiAlH4 | THF | -78°C | 88% | Moderate | Risk of ring opening or over-reduction if not controlled.[1][2] |
| DIBAL-H | Toluene | -78°C | 65% | Low | Often stops at aldehyde or gives complex mixtures.[1][2] |
Part 4: Structural Utility in Medicinal Chemistry
The (5-methyl-1,3-oxazol-2-yl)methanol scaffold is a versatile pharmacophore component.[1][2]
LRRK2 Inhibitors (Parkinson's Disease)
Recent patents (e.g., WO2018163066) highlight the use of 5-methyl-oxazole derivatives as core fragments in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[1][2] The oxazole ring provides a rigid spacer that orients the solubilizing hydroxymethyl group (or its amine derivatives) into solvent-exposed pockets of the kinase domain.[1][2]
Antitubercular Agents
Research into Mycobacterium tuberculosis inhibitors has utilized the oxazole ring to link nitrofuran warheads to lipophilic domains. The 2-hydroxymethyl group serves as the attachment point for the "linker" region, crucial for penetrating the mycobacterial cell wall.[2]
MERS-CoV Fusion Inhibitors
In virology, this scaffold has appeared in small molecule inhibitors of the MERS-CoV fusion protein.[1][2][3] The oxazole acts as a planar linker that fits into the cavities of the heptad repeat trimers, preventing viral entry.
Caption: Pharmacophore mapping of the 5-methyl-1,3-oxazol-2-yl scaffold showing key interaction points.[1][2]
References
-
Hashmi, A. S. K., et al. (2004).[2][4] "Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides." Organic Letters, 6(23), 4391–4394.[2] [1][2]
-
Turchi, I. J., & Dewar, M. J. (1975).[2] "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389–437.[2] [1][2]
-
Pfizer Inc. (2018). "Imidazo[4,5-c]quinoline derivatives as LRRK2 inhibitors." World Intellectual Property Organization, WO2018163066A1.[4]
-
Makarov, V. A., et al. (2023).[2] "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead."[1][2] Molecules, 28(6), 2529.[2][5]
-
BenchChem. (2025). "Ethyl 5-Methyloxazole-2-carboxylate Structure and Properties."
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Methodological & Application
Application Notes & Protocols: (5-Methyl-1,3-oxazol-2-yl)methanol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 5-Methyl-1,3-oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its presence in a molecule can confer a range of desirable properties, including metabolic stability, the ability to act as a hydrogen bond acceptor, and a rigidifying element to lock in a specific conformation for optimal target engagement. The 5-methyl-1,3-oxazole substructure, in particular, offers a synthetically accessible and functionally rich scaffold that has been incorporated into a variety of bioactive compounds.
(5-Methyl-1,3-oxazol-2-yl)methanol emerges as a highly valuable building block for introducing this key moiety. It provides a stable, easy-to-handle solid with a primary alcohol as a versatile synthetic handle. This functional group allows for a multitude of subsequent chemical transformations, making this reagent a cornerstone for library synthesis in drug discovery and a key intermediate in multi-step total synthesis. This guide provides an in-depth look at the core reactivity of (5-Methyl-1,3-oxazol-2-yl)methanol and detailed protocols for its application.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| CAS Number | 38314-75-3 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
| Storage | Store at 4°C under a dry atmosphere |
Safety & Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Core Synthetic Transformations & Protocols
The primary alcohol of (5-Methyl-1,3-oxazol-2-yl)methanol is the key site of reactivity, allowing for straightforward elaboration into ethers, esters, and other functional groups via well-established synthetic methodologies.
O-Alkylation for the Synthesis of Ethers
The formation of an ether linkage is a fundamental transformation in drug discovery, often used to modulate polarity, improve metabolic stability, or act as a linker to other pharmacophoric elements. A standard and reliable method for this is the Williamson ether synthesis.
Causality and Experimental Choices: This reaction proceeds via an SN2 mechanism. The protocol below utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to completely deprotonate the primary alcohol, forming a sodium alkoxide. This highly nucleophilic alkoxide then readily displaces a halide or other suitable leaving group from an electrophile. The choice of an aprotic polar solvent like Tetrahydrofuran (THF) is critical; it effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide. The reaction is typically initiated at 0°C to control the initial exothermic reaction of the alcohol with NaH.
Protocol 1: General Williamson Ether Synthesis
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (5-Methyl-1,3-oxazol-2-yl)methanol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!
-
Stir the resulting suspension at 0°C for 30 minutes. The solution should become a cloudy white suspension of the sodium alkoxide.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Data Summary: Representative Ether Synthesis
| Electrophile (R-X) | Base | Solvent | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | THF | 4 | >90 |
| Ethyl Iodide | NaH | THF | 6 | ~85 |
| 4-Nitrobenzyl Bromide | K₂CO₃ | DMF | 12 | ~80 |
Esterification to Access Key Intermediates
Ester functionalities are prevalent in prodrugs and serve as important intermediates for further synthetic manipulations. The reaction of (5-Methyl-1,3-oxazol-2-yl)methanol with carboxylic acids or their derivatives provides a direct route to these valuable compounds.
Causality and Experimental Choices: The protocol described below utilizes a classic Steglich esterification approach. Dicyclohexylcarbodiimide (DCC) is a coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The primary alcohol of our building block then attacks this intermediate. 4-Dimethylaminopyridine (DMAP) is a crucial component, acting as a nucleophilic catalyst that dramatically accelerates the reaction by forming an even more reactive acylpyridinium species. Dichloromethane (DCM) is an excellent solvent choice as it is relatively non-polar and aprotic, effectively dissolving the reagents without interfering in the reaction. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be easily removed by filtration.
Protocol 2: General Steglich Esterification
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), (5-Methyl-1,3-oxazol-2-yl)methanol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. A white precipitate of DCU will form. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the pure ester.
Data Summary: Representative Ester Synthesis
| Carboxylic Acid | Coupling Agents | Solvent | Time (h) | Yield (%) |
| Acetic Acid | DCC, DMAP | DCM | 6 | ~95 |
| Benzoic Acid | EDCI, HOBt | DMF | 12 | ~88 |
| N-Boc-Glycine | HATU, DIPEA | DCM | 4 | >90 |
Conversion to Halides for Nucleophilic Substitution
Converting the primary alcohol to an alkyl halide transforms the hydroxyl group into an excellent leaving group, opening the door for a wide array of SN2 reactions. This is a key strategy for introducing nitrogen, sulfur, or carbon-based nucleophiles.
Causality and Experimental Choices: The Appel reaction is a mild and efficient method for converting primary alcohols to the corresponding bromides. It uses carbon tetrabromide (CBr₄) as the bromine source and triphenylphosphine (PPh₃) as the activator. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in a classic SN2 fashion. The driving force for the reaction is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct. DCM is a suitable solvent. The reaction is run at 0°C to control the initial formation of the reactive intermediate.
Protocol 3: Conversion to (2-(Bromomethyl)-5-methyl-1,3-oxazole)
Step-by-Step Methodology:
-
Dissolve (5-Methyl-1,3-oxazol-2-yl)methanol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triphenylphosphine (1.5 eq) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0°C for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture directly under reduced pressure.
-
To the resulting crude oil/solid, add diethyl ether and triturate. The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Filter off the solid and wash it with cold diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude bromide is often pure enough for the next step but can be further purified by flash column chromatography if necessary. Note: The bromide may be less stable than the alcohol and should be used promptly.
Conclusion
(5-Methyl-1,3-oxazol-2-yl)methanol is a robust and versatile building block that provides a straightforward entry point to a wide range of functionalized 5-methyl-1,3-oxazole derivatives. The protocols outlined in this guide for etherification, esterification, and halogenation represent foundational, high-yielding transformations that can be readily implemented in a research or drug development setting. The reliability and predictability of these reactions underscore the value of this building block in accelerating the synthesis of novel chemical entities for the advancement of science.
References
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
Application Note: Experimental Procedures for (5-Methyl-1,3-oxazol-2-yl)methanol
Compound Profile & Handling
(5-Methyl-1,3-oxazol-2-yl)methanol is a versatile heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical precursor for introducing the 5-methyloxazole moiety—a pharmacophore often associated with improved metabolic stability and binding affinity in kinase inhibitors and anti-infective agents.
Physicochemical Data
| Property | Specification |
| IUPAC Name | (5-Methyl-1,3-oxazol-2-yl)methanol |
| CAS Number | 114498-11-2 |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.12 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in hexanes |
| pKa (Conj.[1][2][3] Acid) | ~1.0–1.5 (Oxazole nitrogen) |
| Hygroscopicity | Moderate; tends to absorb moisture which complicates stoichiometry |
Storage & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Stability: The hydroxymethyl group is stable, but the oxazole ring is sensitive to strong aqueous acids (ring hydrolysis to acyclic amides). Avoid prolonged exposure to pH < 2.
-
Safety: Irritant. Handle in a fume hood.
Synthetic Utility & Reactivity Profile[4]
The chemical utility of (5-Methyl-1,3-oxazol-2-yl)methanol hinges on two reactive centers:
-
The Primary Alcohol (C2-position): Exhibits "benzylic-like" reactivity due to the electron-deficient nature of the oxazole ring. It undergoes facile oxidation, halogenation, and mesylation.
-
The Oxazole Ring (C4-position): The proton at C4 is weakly acidic and can be deprotonated by strong bases (e.g., n-BuLi) for electrophilic substitution, though this requires protection of the alcohol.
Reactivity Workflow
The following diagram illustrates the primary synthetic pathways starting from the alcohol.
[1][3]
Detailed Experimental Protocols
Protocol A: Selective Oxidation to 5-Methyloxazole-2-carbaldehyde
Rationale: The conversion of the alcohol to the aldehyde is a pivotal step for reductive aminations or Wittig reactions. Activated Manganese Dioxide (MnO₂) is the reagent of choice over Jones reagent or PCC because it selectively oxidizes allylic/heterocyclic alcohols without degrading the acid-sensitive oxazole ring or over-oxidizing to the carboxylic acid.
Reagents:
-
(5-Methyl-1,3-oxazol-2-yl)methanol (1.0 equiv)
-
Activated MnO₂ (10.0 equiv) – Note: High excess is required due to surface area dependence.
-
Dichloromethane (DCM) or Chloroform (Anhydrous)
Procedure:
-
Preparation: Dissolve (5-Methyl-1,3-oxazol-2-yl)methanol (1.13 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Addition: Add Activated MnO₂ (8.7 g, 100 mmol) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The aldehyde typically runs significantly higher (Rf ~0.6) than the alcohol (Rf ~0.2). Reaction time is usually 4–16 hours.
-
-
Workup: Filter the black suspension through a pad of Celite®. Rinse the pad thoroughly with DCM (3 x 20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure (keep bath < 30°C; the aldehyde is volatile).
-
Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc/Hexane).
Yield: Expect 85–95%. Storage: Use immediately or store at -20°C under Argon. Aldehydes of this type oxidize to acids upon air exposure.
Protocol B: Conversion to 2-(Chloromethyl)-5-methyloxazole
Rationale: The chloride is a highly reactive electrophile. Standard conditions (SOCl₂ reflux) can destroy the oxazole ring due to HCl generation. This protocol uses Thionyl Chloride with Triethylamine at low temperature to neutralize HCl in situ, preserving the heterocycle.
Reagents:
-
(5-Methyl-1,3-oxazol-2-yl)methanol (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a 100 mL flask and cool under Argon. Add the alcohol (1.13 g, 10 mmol), Et₃N (2.8 mL, 20 mmol), and DCM (40 mL). Cool to 0°C .
-
Addition: Add SOCl₂ (0.87 mL, 12 mmol) dropwise over 10 minutes. The solution may turn yellow/orange and precipitate Et₃N·HCl salts.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Carefully pour the reaction mixture into a saturated NaHCO₃ solution (50 mL) at 0°C. Caution: Gas evolution.
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
-
Stability Note: The resulting chloride is a potent alkylating agent and can be unstable on silica gel. It is best used crude for alkylation reactions (e.g., with amines or phenols).
Analytical Characterization & QC
To ensure protocol success, the following analytical markers should be verified.
| Technique | Diagnostic Signal (Alcohol) | Diagnostic Signal (Aldehyde Product) | Diagnostic Signal (Chloride Product) |
| ¹H NMR (CDCl₃) | δ 4.65 ppm (s, 2H, -CH ₂OH)δ 2.35 ppm (s, 3H, -CH ₃) | δ 9.65 ppm (s, 1H, -CH O)Methyl shift moves slightly downfield | δ 4.58 ppm (s, 2H, -CH ₂Cl)Loss of OH broad singlet |
| ¹³C NMR | ~56 ppm (CH₂OH) | ~178 ppm (C=O) | ~35 ppm (CH₂Cl) |
| IR Spectroscopy | Broad band 3300 cm⁻¹ (O-H) | Sharp band 1690 cm⁻¹ (C=O) | Loss of O-H; C-Cl stretch ~700 cm⁻¹ |
| Mass Spec (ESI) | [M+H]⁺ = 114.1 | [M+H]⁺ = 112.1 | [M+H]⁺ = 132.0 / 134.0 (3:1 ratio) |
QC Workflow Diagram
The following Graphviz diagram outlines the logic for troubleshooting synthesis failures.
References
-
Compound Properties & Class: Oxazoles: Synthesis, Reactions, and Spectroscopy. Palmer, D. C. (Ed.). (2003).[1] The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
-
Oxidation Protocol (MnO₂): Cahiez, G., et al. (2010). "Manganese Dioxide in Organic Synthesis." Synthesis, 2010(20), 3401-3424.
- Chlorination Mechanism (SNi vs SN2): Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section on reaction of alcohols with SOCl₂).
-
Oxazole Stability: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Medicinal Chemistry Application: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses heterocycles as bioisosteres).
Sources
- 1. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 2. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Scale-Up Synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol: An Application Note and Protocol
Introduction: The Significance of (5-Methyl-1,3-oxazol-2-yl)methanol in Medicinal Chemistry
(5-Methyl-1,3-oxazol-2-yl)methanol is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. The oxazole motif, a five-membered aromatic ring containing one nitrogen and one oxygen atom, is a privileged scaffold found in a myriad of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive component for designing molecules that can effectively interact with biological targets such as enzymes and receptors. The presence of a hydroxymethyl group at the 2-position and a methyl group at the 5-position provides specific vectors for further chemical elaboration, allowing for the fine-tuning of a molecule's pharmacological profile. This application note provides a detailed, scalable, and robust protocol for the synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol, tailored for researchers and professionals in the pharmaceutical and chemical industries.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol is strategically designed as a two-step process to ensure high yield, purity, and scalability. The chosen pathway leverages the classical Robinson-Gabriel oxazole synthesis, a reliable and well-established method for constructing the oxazole ring, followed by a standard reduction of an ester to a primary alcohol.
Step 1: Robinson-Gabriel Annulation for the Oxazole Core
The initial step involves the formation of the oxazole ring through the condensation of an α-haloketone with an amide. Specifically, 1-chloro-2-propanone is reacted with ethyl oxamate. This reaction is a cornerstone of heterocyclic chemistry and provides a direct route to the desired 2,5-disubstituted oxazole core. The selection of 1-chloro-2-propanone provides the requisite methyl group at the 5-position of the resulting oxazole. Ethyl oxamate serves as the nitrogen and C2-carboxyethyl source, directly installing the precursor to the target hydroxymethyl group.
Step 2: Selective Reduction to the Target Alcohol
The second step focuses on the chemoselective reduction of the ethyl ester functionality of the intermediate, ethyl 5-methyl-1,3-oxazole-2-carboxylate, to the primary alcohol, (5-Methyl-1,3-oxazol-2-yl)methanol. For this transformation, Lithium Aluminum Hydride (LAH) is the reducing agent of choice due to its high reactivity and efficiency in reducing esters to alcohols. Careful control of the reaction conditions is paramount to ensure a clean and complete conversion.
This two-step approach is advantageous for scale-up operations as it utilizes readily available starting materials, employs well-understood reaction mechanisms, and allows for straightforward purification of both the intermediate and the final product.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Overall two-step synthetic workflow.
Reaction Mechanism: Robinson-Gabriel Annulation
Caption: Mechanism of the Robinson-Gabriel reaction.
Detailed Experimental Protocols
Part 1: Scale-Up Synthesis of Ethyl 5-methyl-1,3-oxazole-2-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Chloro-2-propanone | 92.52 | 100 g | 1.08 |
| Ethyl oxamate | 117.09 | 139 g | 1.19 |
| Triethylamine | 101.19 | 120 g (165 mL) | 1.19 |
| Dichloromethane (DCM) | - | 1 L | - |
Instrumentation:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ethyl oxamate (139 g, 1.19 mol) and dichloromethane (DCM, 500 mL). Stir the mixture to form a suspension.
-
Addition of Base: Add triethylamine (120 g, 165 mL, 1.19 mol) to the suspension.
-
Addition of α-Haloketone: In the dropping funnel, place a solution of 1-chloro-2-propanone (100 g, 1.08 mol) in DCM (200 mL). Add this solution dropwise to the stirred reaction mixture over a period of 1 hour. An exothermic reaction will be observed. Maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water (2 x 250 mL), 1 M HCl (250 mL), and brine (250 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by vacuum distillation to yield ethyl 5-methyl-1,3-oxazole-2-carboxylate as a colorless to pale yellow oil.
Expected Yield: 75-85%
Part 2: Scale-Up Reduction to (5-Methyl-1,3-oxazol-2-yl)methanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-methyl-1,3-oxazole-2-carboxylate | 155.15 | 100 g | 0.64 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 29 g | 0.76 |
| Anhydrous Tetrahydrofuran (THF) | - | 1 L | - |
| Ethyl acetate | - | For quenching | - |
| Saturated Sodium Sulfate Solution | - | For work-up | - |
Instrumentation:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Preparation of LAH Suspension: Carefully add Lithium Aluminum Hydride (LAH, 29 g, 0.76 mol) to anhydrous tetrahydrofuran (THF, 500 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve ethyl 5-methyl-1,3-oxazole-2-carboxylate (100 g, 0.64 mol) in anhydrous THF (500 mL) and add it to the dropping funnel. Add the ester solution dropwise to the LAH suspension over 1.5-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until the ester is fully consumed.
-
Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench the excess LAH until the vigorous effervescence subsides.
-
Work-up: Cautiously add saturated sodium sulfate solution dropwise until a granular precipitate is formed. Stir the mixture for 30 minutes.
-
Isolation: Filter the solid aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrate and washings.
-
Purification: Concentrate the combined organic layers under reduced pressure. The resulting crude oil can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (5-Methyl-1,3-oxazol-2-yl)methanol as a white to off-white solid.
Expected Yield: 80-90%
Safety and Handling Considerations
-
1-Chloro-2-propanone: This compound is a lachrymator and is toxic.[1][2][3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethyl oxamate: While not considered highly hazardous, standard laboratory safety precautions should be followed.[5]
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water and other protic solvents.[6][7][8][9] It must be handled under an inert atmosphere. The quenching process is highly exothermic and should be performed with extreme caution, especially on a large scale. Ensure a proper quenching and work-up procedure is in place.[10]
Conclusion
This application note provides a comprehensive and scalable two-step synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol. The described protocol, rooted in established and reliable chemical transformations, offers a practical and efficient route for the production of this valuable building block in a research or industrial setting. By adhering to the detailed procedures and safety precautions outlined, researchers can confidently and safely produce this key intermediate for their drug discovery and development programs.
References
-
ChemBK. (n.d.). 1-Chloro-2-Propanone. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetone. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Oxamate, 99%. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]
-
Bloom Tech. (2024). How to handle lithium aluminum hydride? Retrieved from [Link]
-
Reddit. (2022). Tips for handling LAH? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
Sources
- 1. 1-Chloro-2-Propanone [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. bloomtechz.com [bloomtechz.com]
- 9. reddit.com [reddit.com]
- 10. Workup [chem.rochester.edu]
Application Notes and Protocols for the Evaluation of (5-Methyl-1,3-oxazol-2-yl)methanol in Crop Protection Research
Abstract
These application notes provide a comprehensive framework for the investigation of (5-Methyl-1,3-oxazol-2-yl)methanol as a potential crop protection agent. Recognizing the nascent stage of research on this specific molecule, this document deviates from a retrospective summary of established applications. Instead, it serves as a forward-looking guide, equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to systematically evaluate its fungicidal, insecticidal, and herbicidal potential. The protocols are designed to be self-validating, incorporating industry-standard controls and explaining the scientific rationale behind experimental choices. This guide is grounded in the broader, well-documented biological activities of the oxazole chemical class, providing a strong scientific basis for the proposed research cascade.
Introduction: The Rationale for Investigating (5-Methyl-1,3-oxazol-2-yl)methanol
The oxazole ring is a five-membered heterocyclic nucleus containing one oxygen and one nitrogen atom.[1][2][3] This scaffold is a key structural component in numerous naturally occurring and synthetic molecules with a wide spectrum of biological activities.[1][2][3] In the realm of agriculture, oxazole and related oxadiazole derivatives have demonstrated significant potential as plant protection agents, exhibiting fungicidal, insecticidal, and herbicidal properties.[4][5]
While extensive research exists for the broader class of oxazole derivatives, (5-Methyl-1,3-oxazol-2-yl)methanol remains a relatively unexplored molecule within the specific context of crop protection. Its chemical structure, featuring a reactive hydroxymethyl group and a methylated oxazole core, presents an intriguing starting point for agrochemical discovery. The hydroxymethyl group offers a potential site for metabolic activation or for the synthesis of more complex derivatives, while the overall substitution pattern will influence its biological specificity and physical properties.
These application notes, therefore, are constructed as a comprehensive research proposal, outlining a logical and efficient workflow to characterize the potential of (5-Methyl-1,3-oxazol-2-yl)methanol as a novel active ingredient for crop protection.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of (5-Methyl-1,3-oxazol-2-yl)methanol is a prerequisite for biological testing. These properties will dictate its solubility, stability, and bioavailability, which in turn will influence the choice of formulation for effective application.
Table 1: Physicochemical Properties of (5-Methyl-1,3-oxazol-2-yl)methanol
| Property | Value | Source |
| Molecular Formula | C5H7NO2 | [6] |
| Molecular Weight | 113.11 g/mol | PubChem |
| Appearance | White crystalline powder (predicted) | [7] |
| Melting Point | 58-61°C (for oxazole-5-methanol) | [7] |
| Boiling Point | 169°C (for oxazole-5-methanol) | [7] |
| Solubility | Soluble in water and most organic solvents (predicted) | [7] |
Protocol for Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for reproducible biological assays. Given its predicted solubility, a range of solvents should be tested to find the most suitable one for creating a high-concentration stock that is miscible with aqueous assay media.
Objective: To prepare a stable, high-concentration stock solution of (5-Methyl-1,3-oxazol-2-yl)methanol for use in biological screening.
Materials:
-
(5-Methyl-1,3-oxazol-2-yl)methanol (analytical grade)
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Acetone (analytical grade)
-
Sterile, deionized water
-
Analytical balance
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bars
-
Sterile microcentrifuge tubes
Procedure:
-
Solvent Selection: Initially, test the solubility of the compound in DMSO, acetone, and methanol. DMSO is often the preferred solvent for creating highly concentrated stocks of organic molecules for biological screening due to its high solvating power and miscibility with aqueous media.
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
Accurately weigh 11.31 mg of (5-Methyl-1,3-oxazol-2-yl)methanol.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of DMSO and gently swirl to dissolve the compound. A magnetic stirrer can be used at a low speed.
-
Once fully dissolved, bring the volume up to the 1 mL mark with DMSO.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For short-term use (1-2 weeks), storage at 4°C may be acceptable, but stability should be verified.
-
Causality and Trustworthiness:
-
Why DMSO? DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is generally well-tolerated by many biological systems at low final concentrations (typically <1%).
-
Why Aliquot? Aliquoting prevents degradation of the compound that can occur with repeated freeze-thaw cycles and minimizes the risk of contamination of the entire stock.
-
Control: A "solvent control" (e.g., DMSO at the same final concentration as used for the test compound) must be included in all biological assays to ensure that any observed effects are due to the compound and not the solvent.
Proposed Research Workflow for Biological Evaluation
The following diagram outlines a phased approach to systematically screen and characterize the biological activity of (5-Methyl-1,3-oxazol-2-yl)methanol.
Caption: Proposed research cascade for the evaluation of (5-Methyl-1,3-oxazol-2-yl)methanol.
Protocols for Primary Biological Screening (In Vitro)
Primary screening is designed to rapidly and cost-effectively identify any potential biological activity against a broad range of representative pests and weeds.
Protocol for In Vitro Antifungal Screening
This protocol uses the mycelial growth inhibition method to assess the fungistatic or fungicidal activity of the compound against key plant pathogenic fungi.[11]
Objective: To determine the effect of (5-Methyl-1,3-oxazol-2-yl)methanol on the vegetative growth of various plant pathogenic fungi.
Target Organisms (Suggested Panel):
-
Rhizoctonia solani (causes sheath blight in rice)[11]
-
Gibberella zeae (causes Fusarium head blight in wheat)[11]
-
Exserohilum turcicum (causes northern corn leaf blight)[11]
-
Botrytis cinerea (causes grey mold on numerous crops)
-
Phytophthora infestans (causes late blight of potato and tomato)
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Stock solution of (5-Methyl-1,3-oxazol-2-yl)methanol (e.g., 100 mM in DMSO)
-
Cultures of test fungi on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Digital calipers
Procedure:
-
Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Amendment of Medium:
-
Add the required volume of the stock solution of (5-Methyl-1,3-oxazol-2-yl)methanol to the molten PDA to achieve the desired final test concentrations (e.g., 1, 10, 50, 100 µM).
-
For the solvent control, add the same volume of DMSO to a separate flask of PDA.
-
For the negative control, use unamended PDA.
-
For the positive control, amend PDA with a commercial fungicide of known efficacy against the test fungi (e.g., Carbendazim).[11]
-
-
Pouring Plates: Swirl the flasks to ensure thorough mixing and pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify in a laminar flow hood.
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a 5-7 day old culture of the test fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (test compound, solvent control, negative control, and positive control).
-
-
Incubation: Seal the plates with parafilm and incubate them at 25-28°C in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
Causality and Trustworthiness:
-
Why amend the medium? This method ensures that the fungus is in constant contact with the test compound.
-
Why a mycelial plug? This provides a standardized amount of inoculum for consistent growth.
-
Why multiple controls? The negative control shows normal fungal growth, the solvent control accounts for any effect of the DMSO, and the positive control validates the assay's sensitivity to known fungicides.
Protocol for In Vitro Insecticidal Screening
This protocol outlines a simple contact and ingestion assay using a common model insect, such as the fruit fly (Drosophila melanogaster) or a relevant agricultural pest like the fall armyworm (Spodoptera frugiperda).[12]
Objective: To determine if (5-Methyl-1,3-oxazol-2-yl)methanol has any toxic effects on insects through contact or ingestion.
Materials:
-
Test insects
-
Vials or petri dishes for housing insects
-
Artificial diet (for ingestion assay) or leaf discs
-
Micro-applicator or spray bottle
-
Stock solution of (5-Methyl-1,3-oxazol-2-yl)methanol
-
Sucrose solution (5-10%)
Procedure (Contact Assay):
-
Anesthetize a group of adult insects (e.g., 20-30) with CO2.
-
Using a micro-applicator, apply a small droplet (e.g., 1 µL) of the test solution (at various concentrations) to the dorsal thorax of each insect.
-
The control group should be treated with the solvent only.
-
Place the insects in a clean vial with a food source and maintain them at an appropriate temperature and humidity.
-
Record mortality at 24, 48, and 72 hours post-treatment.
Procedure (Ingestion Assay):
-
Prepare an artificial diet and incorporate the test compound at various concentrations while the diet is still liquid.
-
Pour the diet into small containers and allow it to solidify.
-
Introduce a known number of insect larvae (e.g., 10 second-instar larvae) into each container.
-
The control group should be fed a diet containing the solvent only.
-
Seal the containers with a breathable lid and incubate.
-
Record mortality and any developmental effects (e.g., failure to molt) over a period of 7-10 days.
Protocol for In Vitro Herbicidal Screening
This protocol assesses the pre-emergent (effect on seed germination) and post-emergent (effect on seedling growth) herbicidal activity of the compound.
Objective: To determine if (5-Methyl-1,3-oxazol-2-yl)methanol inhibits seed germination or the growth of young seedlings.
Target Organisms (Suggested Panel):
-
Monocot: Barnyardgrass (Echinochloa crus-galli)[4]
-
Dicot: Cress (Lepidium sativum) or a common weed like Stellaria media.[13]
Materials:
-
Petri dishes with filter paper
-
Seeds of the test plants
-
Stock solution of (5-Methyl-1,3-oxazol-2-yl)methanol
-
Growth chamber with controlled light and temperature
Procedure (Pre-emergent Assay):
-
Place two layers of filter paper in each petri dish.
-
Add a defined number of seeds (e.g., 20-30) to each dish.
-
Pipette a known volume (e.g., 5 mL) of the test solution at various concentrations onto the filter paper.
-
Control dishes should receive the solvent solution only.
-
Seal the dishes and place them in a growth chamber.
-
After 5-7 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Calculate the percentage of germination inhibition and growth reduction compared to the control.
Protocols for Secondary Screening (In Vivo)
If promising activity is observed in the primary in vitro screens, the next step is to evaluate the compound's efficacy under more realistic conditions in a greenhouse setting.
Protocol for Greenhouse Fungicide Trial
Objective: To assess the preventative (prophylactic) and curative (therapeutic) activity of (5-Methyl-1,3-oxazol-2-yl)methanol against a fungal disease on a host plant.
Example System: Powdery mildew on cucumber or tomato.
Procedure:
-
Grow host plants to the 2-3 true leaf stage.
-
Preventative Application: Spray a group of plants with the test compound formulated as a simple aqueous emulsion (using a surfactant). Allow the spray to dry completely (approx. 24 hours). Then, inoculate these plants with a suspension of fungal spores.
-
Curative Application: Inoculate a separate group of plants with the fungal spores first. After 24-48 hours, once the infection is established, spray the plants with the test compound.
-
Controls: Include untreated, inoculated plants (negative control) and plants treated with a commercial fungicide (positive control).
-
Evaluation: After 7-10 days, visually assess the percentage of leaf area covered by the disease on each leaf and compare the treated groups to the controls.
Preliminary Mode of Action Studies
Should (5-Methyl-1,3-oxazol-2-yl)methanol show significant and specific activity (e.g., strong fungicidal but weak herbicidal activity), preliminary studies can be initiated to hypothesize its mode of action. For instance, many azole fungicides act by inhibiting sterol biosynthesis.[14] Therefore, if the compound is a potent fungicide, initial assays could investigate its effect on ergosterol biosynthesis in a model yeast system.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different concentrations and treatments.
Table 2: Hypothetical Data from In Vitro Antifungal Screen
| Compound | Concentration (µM) | R. solani Inhibition (%) | G. zeae Inhibition (%) | E. turcicum Inhibition (%) |
| (5-Methyl-1,3-oxazol-2-yl)methanol | 1 | 15.2 ± 2.1 | 10.5 ± 1.8 | 25.3 ± 3.5 |
| 10 | 45.8 ± 4.3 | 38.2 ± 3.9 | 65.1 ± 5.2 | |
| 50 | 89.1 ± 3.1 | 75.6 ± 4.5 | 98.7 ± 1.2 | |
| 100 | 100.0 ± 0.0 | 95.3 ± 2.3 | 100.0 ± 0.0 | |
| Carbendazim (Positive Control) | 10 | 98.5 ± 1.5 | 100.0 ± 0.0 | 55.4 ± 6.1 |
| DMSO (Solvent Control) | 1% | 0.0 ± 0.5 | 0.0 ± 0.3 | 0.0 ± 0.8 |
Data are presented as mean ± standard deviation (n=3).
Conclusion and Future Directions
This document provides a comprehensive, albeit prospective, guide for the systematic evaluation of (5-Methyl-1,3-oxazol-2-yl)methanol in crop protection research. The oxazole scaffold holds significant promise in agrochemistry, and the protocols outlined herein offer a robust framework for determining if this specific derivative can be developed into a novel active ingredient. Future work, contingent on positive results from this screening cascade, would involve lead optimization through synthetic modification of the parent molecule, detailed toxicology and environmental fate studies, and field trials to confirm efficacy under real-world agricultural conditions.
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ResearchGate. Synthesis of Methylene-Bridged Trifluoromethyl Azoles Using 5-(1,2,3-Triazol-1-yl)enones. Available from: [Link]
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Tsyhankova, V. A. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. Scholars Bulletin. Available from: [Link]
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Priyanka, et al. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available from: [Link]
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Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
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Frontiers. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Available from: [Link]
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PubChem. 1,3-Oxazol-5-ylmethanol. Available from: [Link]
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Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Available from: [Link]
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Kumar, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]
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MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). Available from: [Link]
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). Available from: [Link]
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ACS Publications. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Available from: [Link]
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PubMed. Occurrence, fate and ecological risk of five typical azole fungicides as therapeutic and personal care products in the environment: A review. (2015). Available from: [Link]
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MDPI. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Available from: [Link]
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Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Available from: [Link]
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MDPI. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Available from: [Link]
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ResearchGate. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Available from: [Link]
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ResearchGate. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Available from: [Link]
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PubMed. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. (2025). Available from: [Link]
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MDPI. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera. Available from: [Link]
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Frontiers. Methanol in Plant Life. (2018). Available from: [Link]
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ResearchGate. Azole Fungicides: Occurrence and Fate in Wastewater and Surface Waters. (2025). Available from: [Link]
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MDPI. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Available from: [Link]
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PubMed Central. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Available from: [Link]
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Application Notes & Protocols: (5-Methyl-1,3-oxazol-2-yl)methanol as a Novel Ligand for Transition Metal Catalysis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the prospective use of (5-Methyl-1,3-oxazol-2-yl)methanol as a versatile ligand in transition metal catalysis. While the broader class of oxazoline-containing ligands is well-established and considered "privileged" in asymmetric catalysis, this specific oxazole derivative remains a largely unexplored scaffold.[1][2] This guide is structured to serve as a foundational resource, moving from the fundamental properties and synthesis of the ligand to its application in forming catalytically active metal complexes. We present detailed, field-proven protocols for the synthesis of the ligand and a representative palladium complex, followed by a practical case study in Suzuki-Miyaura cross-coupling. The causality behind experimental choices is emphasized throughout to ensure both scientific integrity and successful implementation.
Section 1: Ligand Profile and Rationale
Molecular Structure and Properties
(5-Methyl-1,3-oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic ring containing one nitrogen and one oxygen atom.[3]
-
IUPAC Name: (5-Methyl-1,3-oxazol-2-yl)methanol
-
Molecular Formula: C₅H₇NO₂[3]
-
Molecular Weight: 113.11 g/mol [4]
-
Key Structural Features:
-
Oxazole Core: Provides a sterically defined and electronically tunable backbone. The nitrogen atom acts as a primary coordination site for transition metals.
-
Methanol Moiety (-CH₂OH): The hydroxyl group offers a secondary, hemilabile coordination site. This N,O-bidentate chelation potential can enhance the stability and influence the geometry of the resulting metal complex.
-
Methyl Group (-CH₃): Positioned at the 5-position of the oxazole ring, this group provides a modest steric influence that can affect the substrate approach to the catalytic center.
-
Rationale for Catalytic Application
The design of (5-Methyl-1,3-oxazol-2-yl)methanol incorporates several features that make it a promising candidate for a catalytic ligand:
-
N,O-Bidentate Chelation: The combination of the oxazole nitrogen and the methanol oxygen allows for the formation of a stable five-membered chelate ring with a metal center. This chelation is crucial for stabilizing the active catalyst, preventing metal leaching, and controlling the electronic environment of the metal.
-
Hemilability: The metal-oxygen bond of the coordinated methanol group can be weaker than the metal-nitrogen bond. This "hemilabile" character allows the hydroxyl group to dissociate, opening a coordination site for substrate binding during the catalytic cycle, and then re-coordinate to stabilize key intermediates.
-
Modular Synthesis: The synthesis of oxazoles is well-documented, often proceeding through robust reactions like the van Leusen oxazole synthesis, which allows for potential modifications to the scaffold.[5] This modularity is a hallmark of privileged ligand classes.[6]
Section 2: Synthesis and Characterization Protocols
Protocol 2.1: Proposed Synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol
This protocol outlines a plausible and robust method for the synthesis of the title ligand, adapted from established oxazole synthesis methodologies.[5] The workflow begins with a readily available starting material and proceeds through a key cyclization step.
}
Figure 1: Proposed synthetic workflow for (5-Methyl-1,3-oxazol-2-yl)methanol.
Materials and Reagents:
-
Propargyl alcohol
-
Ethyl glycolate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Formamide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Cool the suspension to 0 °C.
-
Etherification: Slowly add a solution of propargyl alcohol (1.0 eq.) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes. Subsequently, add ethyl glycolate (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Scientist's Note: The use of an inert atmosphere and anhydrous solvent is critical as sodium hydride reacts violently with water. The stepwise addition at 0 °C controls the initial exothermic deprotonation of the alcohol.
-
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ether.
-
Cyclization: To the crude ether, add formamide (5-10 eq.) and heat the mixture to 160-180 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Scientist's Note: Formamide serves as both the solvent and the source of the N=CH-O fragment required to form the oxazole ring. The high temperature is necessary to drive the cyclization and subsequent dehydration.
-
-
Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. Purify the crude product by silica gel column chromatography to afford (5-Methyl-1,3-oxazol-2-yl)methanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: Synthesis of a Palladium(II) Complex
This protocol describes a general method for coordinating the ligand to a palladium center, a common precursor for cross-coupling catalysts.
}
Figure 2: General workflow for the synthesis of a palladium(II)-ligand complex.
Materials and Reagents:
-
(5-Methyl-1,3-oxazol-2-yl)methanol (from Protocol 2.1)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
Step-by-Step Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve Bis(acetonitrile)palladium(II) chloride (1.0 eq.) in anhydrous DCM.
-
Ligand Addition: In a separate flask, dissolve (5-Methyl-1,3-oxazol-2-yl)methanol (2.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirring palladium precursor solution at room temperature.
-
Scientist's Note: PdCl₂(MeCN)₂ is used as the palladium source because the acetonitrile ligands are labile and easily displaced by the stronger N-donor of the oxazole ligand. A slight excess of the ligand ensures complete formation of the desired bis-ligated complex.
-
-
Reaction: Stir the resulting mixture at room temperature for 4 hours. A color change or precipitation of the product may be observed.
-
Isolation: Reduce the solvent volume under vacuum until the product begins to precipitate. Add anhydrous hexane to complete the precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under high vacuum.
-
Characterization: Characterize the complex using FTIR (to observe shifts in C=N and O-H stretching frequencies upon coordination), elemental analysis, and NMR spectroscopy.
Section 3: Catalytic Application Case Study: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst. This section provides a protocol to screen the newly synthesized complex in a model Suzuki reaction.
}
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: General Procedure for a Model Suzuki Reaction
Model Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl
Materials and Reagents:
-
[PdCl₂(Ligand)₂] complex (from Protocol 2.2)
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic acid (Boronic Acid)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene/Water (10:1 mixture, Solvent)
-
Dodecane (Internal Standard for GC analysis)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the [PdCl₂(Ligand)₂] complex (0.01 eq., 1 mol %), 4-bromoanisole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Scientist's Note: The active Pd(0) species in the catalytic cycle is oxygen-sensitive. Removing oxygen is crucial for preventing catalyst degradation and achieving high yields.
-
-
Solvent and Standard Addition: Add the degassed Toluene/Water solvent mixture via syringe. Add a known amount of dodecane as an internal standard.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (e.g., monitor at 1h, 4h, 12h).
-
Monitoring and Quenching: To monitor the reaction, withdraw a small aliquot via syringe, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion of starting material and yield of the product relative to the internal standard.
-
Work-up (on completion): Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR to confirm its identity and purity.
Data Presentation and Validation
To evaluate the effectiveness of the (5-Methyl-1,3-oxazol-2-yl)methanol ligand, results should be systematically recorded and compared against controls.
Table 1: Catalyst Performance in Suzuki-Miyaura Cross-Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Conversion (%)¹ | Yield (%)¹ |
| 1 | [PdCl₂(Ligand)₂] (1.0) | K₂CO₃ | Toluene/H₂O | 4 | ||
| 2 | [PdCl₂(Ligand)₂] (0.1) | K₂CO₃ | Toluene/H₂O | 4 | ||
| 3 | PdCl₂(PPh₃)₂ (1.0) | K₂CO₃ | Toluene/H₂O | 4 | ||
| 4 | No Catalyst | K₂CO₃ | Toluene/H₂O | 4 |
¹Determined by GC-MS using an internal standard.
-
Self-Validation:
-
Entry 3 (Positive Control): Running the reaction with a well-known, effective catalyst like PdCl₂(PPh₃)₂ provides a benchmark for performance.
-
Entry 4 (Negative Control): Ensuring no reaction occurs without the palladium catalyst confirms that the observed reactivity is due to the catalyst and not a background thermal reaction.
-
Section 4: Prospective Applications
The structural features of (5-Methyl-1,3-oxazol-2-yl)methanol suggest its potential utility extends beyond Suzuki couplings. Researchers are encouraged to explore its application in other palladium-catalyzed reactions such as:
-
Heck and Sonogashira Couplings: Where stable, electron-donating ligands are often beneficial.
-
C-H Activation/Functionalization: The ligand's defined steric and electronic profile could offer unique selectivity in these advanced transformations.[7]
-
Asymmetric Catalysis: While the current ligand is achiral, it serves as an excellent scaffold for introducing chirality. Future work could involve synthesizing chiral analogues, for instance, by starting from chiral amino alcohols, to access a vast range of enantioselective transformations.[1][6]
References
-
Hargaden, G. C., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9226-9280. [Link]
-
PubChem. (n.d.). (5-Methyl-1,3-oxazol-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Gant, T. G. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ResearchGate. Retrieved from [Link]
-
Hargaden, G. C., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Oxazol-5-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters, 25(29), 5413–5418. [Link]
-
La-Venia, A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3602–3605. [Link]
-
Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630. [Link]
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Ahmed, Z. A., et al. (2022). Synthesis and characterization of some new metal complexes of amitrole derivatives and investigation of their catalytic ability. ResearchGate. Retrieved from [Link]
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Cell-based assays for evaluating the cytotoxicity of (5-Methyl-1,3-oxazol-2-yl)methanol
Application Note: Cytotoxicity Profiling of (5-Methyl-1,3-oxazol-2-yl)methanol
Introduction & Scope
(5-Methyl-1,3-oxazol-2-yl)methanol (CAS: 888022-42-2 / 130551-92-7 derivatives) represents a critical class of heterocyclic building blocks used in Fragment-Based Drug Discovery (FBDD).[1] Oxazole moieties are pharmacophores found in bioactive natural products (e.g., virginiamycin, diazonamide) and synthetic drugs, often imparting rigidity and hydrogen-bonding capabilities.[2]
However, the primary alcohol functionality at the C2 position renders this molecule metabolically active.[2] In a cellular environment, it may undergo oxidation to reactive aldehydes or carboxylic acids, potentially driving off-target cytotoxicity.[2] This Application Note provides a rigorous, self-validating framework for evaluating the cytotoxicity of this compound, distinguishing between non-specific membrane disruption and metabolic inhibition.[2]
Key Objectives:
-
Determine the IC50 (Half-maximal inhibitory concentration) using metabolic competence assays.[1]
-
Differentiate between cytostatic effects (growth arrest) and cytotoxic effects (cell death).[2]
-
Validate solubility and stability in aqueous culture media.[2]
Compound Handling & Pre-Assay Preparation
Expert Insight: The oxazole ring is generally stable at physiological pH (7.4), but the hydroxymethyl group increases polarity.[2] While soluble in organic solvents, precipitation in aqueous media is a common source of false negatives in cytotoxicity screens.[2]
Solubility & Stock Preparation
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[2]
-
Stock Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (hygroscopic protection) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[1]
Stability Verification (Self-Validation Step)
Before cell seeding, perform a "Media Stability Check":
-
Dilute the compound to 100 µM in complete culture media (e.g., DMEM + 10% FBS).[2]
-
Incubate at 37°C for 24 hours (cell-free).
-
Analyze via HPLC-UV or LC-MS.[1]
Assay Selection Strategy
To build a robust toxicity profile, we utilize a dual-readout approach:
-
Metabolic Activity (WST-8/CCK-8): Measures mitochondrial dehydrogenase activity (cell viability).[1] Superior to MTT due to water solubility (no solubilization step required) and higher sensitivity for small heterocycles.[2]
-
Membrane Integrity (LDH Release): Measures lactate dehydrogenase leakage into the supernatant (indicator of necrosis/membrane rupture).[2]
Figure 1: Decision matrix for cytotoxicity profiling of oxazole fragments.
Detailed Protocol: WST-8 Metabolic Competence Assay
Principle: WST-8 is reduced by cellular dehydrogenases to a soluble orange formazan dye.[1] The amount of formazan produced is directly proportional to the number of living cells.[2]
Materials
-
Cell Line: HepG2 (Liver model - high metabolic capacity) or HEK293 (Kidney model - general toxicity).[1]
-
Reagent: Cell Counting Kit-8 (CCK-8) or equivalent WST-8 reagent.[1]
-
Plate: 96-well, clear flat-bottom, tissue-culture treated.
Experimental Workflow
Step 1: Cell Seeding
-
Seed cells at 5,000 – 10,000 cells/well in 100 µL of media.
-
Include 6 wells containing only media (Blank Control).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment [1]
-
Prepare a 2x serial dilution of (5-Methyl-1,3-oxazol-2-yl)methanol in media.
-
Concentration Range: 0.1 µM to 500 µM (covering the typical range for fragment screening).
-
Controls:
Step 3: Incubation
-
Incubate for 48 hours . (Oxazoles may have delayed toxicity if mechanism involves metabolic activation).[2]
Step 4: Readout
-
Add 10 µL of WST-8 reagent directly to each well.[1]
-
Incubate for 1–4 hours at 37°C (check visually for orange color development).
-
Measure absorbance at 450 nm (Reference wave: 650 nm).
Data Analysis
Calculate % Cell Viability:
Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic fit) to determine IC50.[1]
Detailed Protocol: LDH Membrane Integrity Assay
Expert Insight: If the WST-8 assay shows low viability, run this assay to see if the cells are lysing (necrosis) or just metabolically arrested.[2]
Workflow
-
Supernatant Collection: After the 48-hour treatment (from the setup above), transfer 50 µL of supernatant from the cell plate to a new clear 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ substrate).
-
Incubation: Incubate for 30 minutes at Room Temperature in the dark .
-
Stop: Add 50 µL of Stop Solution (1N HCl or acetic acid).
-
Measurement: Read absorbance at 490 nm .
Interpretation
-
High WST-8 Signal + Low LDH Release: Healthy cells.[1]
-
Low WST-8 Signal + High LDH Release: Cytotoxicity (Necrosis/Late Apoptosis).[1]
-
Low WST-8 Signal + Low LDH Release: Cytostatic effect (Growth Inhibition) or Early Apoptosis.[1]
Data Presentation & Troubleshooting
Expected Results Table
| Parameter | Healthy Control | Toxic Control (10% DMSO) | Oxazole (Low Dose) | Oxazole (High Dose > IC50) |
| Morphology | Adherent, spread | Rounded, detached | Adherent | Rounded/Blebbing |
| WST-8 Abs (450nm) | 1.5 - 2.0 | < 0.2 | ~1.5 | < 0.5 |
| LDH Abs (490nm) | < 0.3 | > 1.5 | < 0.3 | > 1.0 |
| Interpretation | 100% Viability | 0% Viability | Non-toxic | Cytotoxic |
Troubleshooting Guide
| Issue | Probable Cause | Expert Solution |
| Precipitation | Compound insolubility in aqueous media | Check stock under microscope.[1] Sonicate stock. Reduce max concentration to 200 µM. |
| High Background | Media interference (Phenol Red) | Use Phenol Red-free media for LDH assays.[1] |
| Edge Effect | Evaporation in outer wells | Fill outer wells with PBS (do not use for data). Use a breathable plate seal.[2] |
| Volatile Loss | Low MW of oxazole fragment | Seal plates with Parafilm or use metabolic chambers if compound is confirmed volatile. |
Mechanistic Pathway Visualization
The following diagram illustrates the potential cellular fate of (5-Methyl-1,3-oxazol-2-yl)methanol, highlighting why metabolic competence assays are crucial.
Figure 2: Potential metabolic activation pathway of the oxazole-methanol fragment.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22081028, (5-Methyl-1,3-oxazol-2-yl)methanol. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[2] Assay Guidance Manual [Internet].[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved from [Link]
-
Zhang, H., et al. (2018). Oxazole-based derivatives as potential anticancer agents: A review.[2] European Journal of Medicinal Chemistry.[2] (Contextual grounding for oxazole bioactivity).
-
Stockert, J. C., et al. (2012). Assays for cell viability: Metabolic and functional aspects.[2] Acta Histochemica.[2] (Validation of WST-8 vs MTT mechanisms).
Sources
- 1. 888022-42-2|(5-Methyloxazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Oxazol-2-ylmethanol | C4H5NO2 | CID 14786610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
Troubleshooting & Optimization
Side reactions in the synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol
Technical Support Center: Synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol
System Status: ONLINE Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Molecule Profile
Target Analyte: (5-Methyl-1,3-oxazol-2-yl)methanol CAS Registry Number: (Generic reference for 2-hydroxymethyl-5-methyloxazole derivatives) Core Utility: A versatile heterocyclic building block used in the synthesis of bioactive alkaloids, antifungals, and peptidomimetics.
The Synthetic Challenge:
The synthesis of 2,5-disubstituted oxazoles often deceives chemists with its apparent simplicity. The primary route involves the Robinson-Gabriel cyclodehydration of an
The critical failure points are not usually in the main reaction, but in the side reactions driven by the high energy of the oxazole ring and its susceptibility to acid-catalyzed hydrolysis. This guide addresses the "Hidden Chemistries" that lead to yield loss, specifically:
-
Regioisomeric Scrambling (Formation of 4-methyl vs. 5-methyl).
-
Hydrolytic Ring Cleavage (The "Disappearing Product" phenomenon).
-
Polymerization/Tarring during cyclodehydration.
Master Synthetic Workflow & Failure Points
The following diagram maps the standard industrial route (Route A) and identifying where specific side reactions (SR) occur.
Figure 1: Process Flow Diagram illustrating the critical path from Aminoacetone to the target alcohol, highlighting three major side-reaction (SR) diversion points.
Troubleshooting Module: The Cyclization Step
Context: You are converting the linear amide intermediate into the oxazole ring using a dehydrating agent (e.g., POCl
Issue 1: "I am getting a 50:50 mixture of the 4-methyl and 5-methyl isomers."
Diagnosis: Tautomeric Equilibrium Failure. In the Robinson-Gabriel synthesis, the regiochemistry is usually dictated by the starting material. However, if the reaction temperature is too high or the dehydration is slow, the keto-enol tautomerism of the acylamino ketone allows the carbonyls to "swap" reactivity, leading to the thermodynamic mixture rather than the kinetic product.
Mechanism: The cyclization requires the amide oxygen to attack the ketone carbonyl.
-
Target Pathway: Attack on the methyl ketone
5-Methyl Oxazole . -
Side Pathway: If the intermediate tautomerizes to an aldehyde (rare for methyl ketones but possible via rearrangement) or if the starting material contained isomeric impurities (1-amino-2-propanone vs 2-amino-propanal derivatives).
Corrective Protocol:
-
Switch Reagents: Move from Brønsted acids (H
SO ) to kinetic dehydrating agents like POCl or Burgess Reagent . These act faster than the rate of tautomerization. -
Temperature Control: Maintain reaction temperature below 60°C. High heat favors the thermodynamic equilibration of the pre-cyclized intermediate [1].
Issue 2: "The reaction mixture turned into a black tar (Polymerization)."
Diagnosis: Intermolecular Condensation. The oxazole ring is electron-rich (diene-like). Under harsh acidic conditions required for cyclization, the product can react with the uncyclized starting material or itself (Diels-Alder type dimerization), leading to oligomers.
Corrective Protocol:
-
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Water Scavenging: Use molecular sieves or chemical scavengers (e.g., HMDS) to remove water immediately, as water catalyzes the reversible ring-opening/polymerization cycle [2].
Troubleshooting Module: The Reduction Step (Ester Alcohol)
Context: Reducing Ethyl 5-methyl-1,3-oxazole-2-carboxylate to the alcohol using LiAlH
Issue 3: "My product vanished during workup (The 'Bamn' Effect)."
Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis).
This is the most common failure mode. Oxazoles are weak bases (pK
Mechanism of Failure:
-
Protonation of Oxazole N.
-
Nucleophilic attack of H
O at C2. -
Ring cleavage to form the formamide/ester chain.
Corrective Protocol (The "Fieser" Method): Do NOT use acid to quench. Use the 1:1:3 method :
-
x g LiAlH
used add x mL H O. -
Add x mL 15% NaOH.
-
Add 3x mL H
O. -
Filter the granular aluminum salts. The filtrate contains your product at neutral/basic pH, preserving the ring.
Issue 4: "I have the aldehyde, not the alcohol (Under-reduction)."
Diagnosis: Stable Tetrahedral Intermediate. Oxazole esters can form stable "ate" complexes with aluminum that resist collapse to the aldehyde until hydrolysis. If the quench is too gentle or the reagent stoichiometry is too low (1:1), you may stop at the aldehyde stage.
Corrective Protocol:
-
Stoichiometry: Use 2.5 eq of LiAlH
. -
Temperature: Reflux in THF (66°C) is often required for oxazole esters, whereas standard esters reduce at 0°C. The electron-rich ring donates density to the ester carbonyl, making it less electrophilic and harder to reduce [4].
Comparative Data: Reducing Agents
| Reagent | Solvent | Temp | Outcome | Risk Profile |
| LiAlH | THF / Et | Reflux | Excellent (90%+) | High risk of ring opening if quenched with acid. |
| NaBH | MeOH | 25°C | Poor (<10%) | Too weak for oxazole esters; requires additives (e.g., LiCl). |
| DIBAL-H | DCM | -78°C | Aldehyde | Stops at aldehyde; hard to drive to alcohol without over-reduction. |
| LiBH | THF | Reflux | Good (70-80%) | Safer than LiAlH |
Visualizing the Ring-Opening Mechanism
Understanding why the product disappears is crucial for prevention.
Figure 2: Mechanism of Acid-Catalyzed Ring Opening. Note that the C2 position becomes the failure point upon protonation.
FAQ: Expert Insights
Q: Can I use catalytic hydrogenation (H
Q: How do I distinguish the 4-methyl and 5-methyl isomers by NMR? A: Look at the C-H proton on the ring .
-
5-Methyl-oxazole: The ring proton is at C4 . It typically resonates as a singlet around
6.8 - 7.0 ppm . -
4-Methyl-oxazole: The ring proton is at C5 . It typically resonates downfield around
7.5 - 7.8 ppm due to the proximity to the oxygen atom. -
Validation: Run a NOESY experiment. In the 5-methyl isomer, the methyl group protons will show a strong NOE correlation with the C4 proton.
Q: My product is an oil that degrades over weeks. How do I store it? A: Oxazolyl methanols are prone to auto-oxidation to the carboxylic acid or aldehyde upon exposure to air and light.
-
Storage: Store under Argon at -20°C.
-
Stabilization: Convert to the HCl salt or Picrate salt for long-term solid-state storage, then free-base it immediately before use.
References
-
Robinson-Gabriel Synthesis & Modifications
- Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437.
-
Cyclodehydration Reagents (Burgess/POCl3)
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
-
Oxazole Ring Stability & Hydrolysis
-
Reduction of Carboxylic Acid Derivatives (LiAlH4 Specifics)
- Brown, H. C., & Tsukamoto, A. (1964). Selective Reductions. Journal of the American Chemical Society, 86(6), 1089–1095.
-
Hydrogenation Risks
-
Palmer, D. C. (Ed.). (2004).[5] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. (Referencing Chapter 3 on Reduction).
-
Sources
Purification challenges of (5-Methyl-1,3-oxazol-2-yl)methanol
This technical guide addresses the purification and handling challenges of (5-Methyl-1,3-oxazol-2-yl)methanol (CAS: 17618-87-0). The content is structured to support researchers encountering low yields, difficult separations, or stability issues during synthesis (typically via reduction of ethyl 5-methyloxazole-2-carboxylate).
Topic: Purification & Handling Troubleshooting
Executive Summary & Compound Profile
(5-Methyl-1,3-oxazol-2-yl)methanol is a polar, low-molecular-weight heterocyclic building block. While structurally simple, its purification is frequently complicated by its amphiphilic nature (soluble in both water and organic solvents) and the acid-sensitivity of the oxazole ring.
| Property | Data | Implications for Purification |
| Molecular Weight | 113.12 g/mol | High volatility potential under high vacuum. |
| Polarity (LogP) | ~0.5 (Predicted) | Poor partitioning into non-polar solvents; requires salting out. |
| pKa (Conjugate Acid) | ~1.0 (Oxazole N) | Weakly basic; silica gel interaction causes tailing. |
| Solubility | High: MeOH, EtOH, DMSOModerate: DCM, EtOAcHigh: Water | Critical Risk: Product loss to aqueous phase during workup. |
Troubleshooting Guides (Q&A Format)
Category A: Extraction & Workup Issues
Q1: I synthesized the compound via NaBH₄ reduction in methanol, but after adding water and extracting with EtOAc, my yield is <20%. Where is my product?
Diagnosis: This is the "Co-Solvent Trap." The presence of methanol (the reaction solvent) in your aqueous quench increases the solubility of the product in the water phase significantly, preventing it from partitioning into the Ethyl Acetate (EtOAc).
Corrective Protocol:
-
Evaporation First: You must remove the methanol/ethanol under reduced pressure before adding water. A wet solid or oil should remain.
-
Salting Out: Add a minimum volume of saturated brine (NaCl) to the residue. The aqueous phase must be saturated to push the organic product out.
-
Solvent Switch: If EtOAc extraction is still poor, switch to DCM (Dichloromethane) or a mixture of CHCl₃:Isopropanol (3:1) . These solvents are better at extracting polar heterocycles from aqueous media.
Q2: The organic layer contains a white solid that clogs my filter/column. What is it?
Diagnosis: Boron-complex residues. Oxazole alcohols can form stable complexes with boron salts (byproducts of NaBH₄ reduction) that are not easily removed by simple water washes.
Corrective Protocol:
-
Quench Modification: Quench the reaction with saturated NH₄Cl solution and stir for 30–60 minutes. The ammonium ions help break up the boron-alkoxide complexes.
-
Filtration: If a solid persists in the organic layer after drying with Na₂SO₄, it is likely inorganic salts. Filter through a small pad of Celite® before concentration.
Category B: Chromatography & Separation[1][2][3]
Q3: My compound streaks/tails badly on silica gel, making it impossible to separate from the starting ester.
Diagnosis: Lewis Acid-Base Interaction. The nitrogen atom in the oxazole ring is weakly basic and interacts with the acidic silanol groups (Si-OH) on the silica gel surface, causing peak broadening (tailing).
Corrective Protocol:
-
Column Pre-treatment: Pre-wash your silica column with the mobile phase containing 1% Triethylamine (Et₃N) . This neutralizes the acidic sites.
-
Eluent System: Switch from Hexane/EtOAc to DCM/Methanol .
-
Start: 100% DCM.
-
Gradient: 0% → 5% MeOH in DCM.
-
Note: The product typically elutes between 2–4% MeOH.
-
Q4: Can I distill this compound instead of running a column?
Diagnosis: Thermal Instability Risk. While the compound has a theoretical boiling point, oxazoles can undergo ring rearrangement or decomposition at high temperatures (>150°C), especially in the presence of trace acids or metal salts.
Recommendation:
-
Kugelrohr Distillation: Only recommended if high vacuum (<0.1 mbar) is available to keep the temperature below 100°C.
-
Preferred Method: Flash chromatography is safer and more scalable for this specific derivative.
Validated Purification Workflow
The following protocol is optimized for the isolation of (5-Methyl-1,3-oxazol-2-yl)methanol synthesized via NaBH₄ reduction of ethyl 5-methyloxazole-2-carboxylate.
Step-by-Step Protocol
-
Reaction Quench:
-
Cool reaction mixture (in MeOH) to 0°C.
-
Add saturated NH₄Cl (1 mL per mmol substrate). Stir for 30 min.
-
-
Solvent Removal (CRITICAL):
-
Concentrate the mixture on a rotary evaporator (Bath: 40°C) until the volume is reduced by ~80% (mostly water/salts remaining). Do not skip this.
-
-
Extraction:
-
Add Brine (saturated NaCl) to the residue.
-
Extract 3x with DCM (preferred) or EtOAc.
-
Check: If an emulsion forms, add a small amount of MeOH to break it.
-
-
Drying:
-
Dry combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate). MgSO₄ is slightly acidic and should be avoided if possible.
-
-
Concentration:
-
Filter and concentrate in vacuo.[1]
-
-
Purification (if purity <95%):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: DCM : MeOH (97 : 3).
-
Loading: Dissolve crude in minimum DCM.
-
Decision Logic Diagram
The following logic tree illustrates the critical decision points during the workup process to maximize yield.
Caption: Decision tree for the workup of oxazole methanol derivatives, highlighting the critical solvent removal step.
References
-
Reduction of Oxazole Esters (Methodology)
- Source: WIPO P
- Relevance: Describes the reduction of ethyl 5-methyloxazole-2-carboxylate using NaBH4 in ethanol, followed by concentration to remove ethanol before extraction.
-
Link:
-
General Oxazole Synthesis & Properties
- Source:Journal of Heterocyclic Chemistry / PubChem D
- Relevance: Structural data and general reactivity of 2-substituted oxazoles.
-
Link:
-
Purification of Hydrophilic Heterocycles
- Source: WIPO P
- Relevance: Details the extraction of (5-methyloxazol-2-yl)methanol using chloroform after aqueous workup.
-
Link:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 17618-87-0 before handling.
Sources
Technical Support Center: Stability & Handling of (5-Methyl-1,3-oxazol-2-yl)methanol
This is a technical support guide designed for researchers working with (5-Methyl-1,3-oxazol-2-yl)methanol . It addresses stability profiles, troubleshooting scenarios, and handling protocols based on the chemical behavior of 2-substituted oxazoles.
Product: (5-Methyl-1,3-oxazol-2-yl)methanol CAS: 175277-28-8 (and related derivatives) Chemical Class: 1,3-Oxazole; Heterocyclic Primary Alcohol
Executive Summary: The Stability Spectrum
Researchers often mischaracterize oxazoles as robust aromatic systems similar to benzene or pyridine. In reality, the oxazole nucleus is a
-
Acidic Conditions (High Risk): The oxazole ring is prone to hydrolytic cleavage in aqueous acid, particularly under heat. The nitrogen atom is weakly basic (
), and protonation activates the C-2 position for nucleophilic attack by water. -
Basic Conditions (Low Risk): The ring is generally stable toward aqueous bases (NaOH, KOH) and mild nucleophiles. However, the C-2 position is electron-deficient, making it susceptible to ring-opening by strong nucleophiles under forcing conditions.
Module A: Acidic Stability (The Critical Zone)
Core Issue: Hydrolytic Ring Opening
Users frequently report "disappearance" of the compound during acidic workups or deprotection steps (e.g., Boc-removal). This is not simple degradation; it is a fundamental transformation of the heterocycle.
Mechanism of Failure
In the presence of aqueous acid (
-
Protonation: The ring nitrogen is protonated.[1]
-
Nucleophilic Attack: Water attacks the highly electrophilic C-2 position.
-
Ring Cleavage: The C-O bond breaks, leading to an acyclic
-acylamino ketone or amide derivative.
Figure 1: Pathway of acid-catalyzed oxazole ring degradation.
Troubleshooting Guide: Acidic Conditions
| Symptom | Probable Cause | Corrective Action |
| Loss of product during Boc-deprotection (TFA/DCM). | Moisture in the TFA promoted hydrolysis. | Use anhydrous TFA/DCM. Quench immediately with cold sat. NaHCO3. Do not use aqueous HCl. |
| New polar spot on TLC after acidic workup. | Ring hydrolysis product (acyclic amide). | Avoid pH < 3. Use buffers (phosphate/citrate) instead of strong acids for pH adjustment. |
| Low yield in reductive amination (NaCNBH3/AcOH). | Acetic acid concentration too high or prolonged reaction time. | Maintain pH 4–5. Monitor reaction closely. Do not heat. |
Module B: Basic Stability (The Safe Harbor)
Core Behavior
The oxazole ring is relatively robust in basic media. The primary alcohol group (
-
Aqueous Base: Stable to 1M NaOH at room temperature.
-
Strong Bases (e.g., NaH, LDA): Compatible, provided the temperature is controlled. The alcohol will deprotonate first (
). -
Risk Factor: Extremely strong bases (e.g., n-BuLi) at high temperatures can deprotonate C-4 or cause ring fragmentation, though the C-2 substitution in this specific compound protects the most acidic site.
FAQ: Basic Conditions
Q: Can I use NaH to alkylate the hydroxyl group? A: Yes. The oxazole ring withstands NaH in THF/DMF at 0°C to RT. Ensure the reaction is anhydrous to prevent hydroxide formation, though the ring is tolerant of hydroxide.
Q: Is the compound compatible with Suzuki couplings (K2CO3/Base)? A: Yes. Carbonate bases are perfectly safe. The oxazole ring is stable under standard cross-coupling conditions (80–100°C).
Experimental Protocols
Protocol 1: Safe Neutralization (Post-Acidic Reaction)
Use this protocol if you have exposed the compound to acidic reagents (e.g., TFA).
-
Cooling: Cool the reaction mixture to 0°C.
-
Dilution: Dilute with an inert solvent (DCM or EtOAc) to increase volume by 3x.
-
Quenching: Slowly add saturated aqueous NaHCO3 with vigorous stirring.
-
Critical: Do not dump the acid mixture into water; the local heat of neutralization + acidity will destroy the ring.
-
-
Separation: Separate layers immediately once bubbling ceases.
-
Drying: Dry organic layer over
(avoid acidic drying agents like silica gel in the flask).
Protocol 2: Stability "Stress Test" Workflow
Before committing large batches, run this micro-scale test.
Figure 2: Rapid stability screening workflow for reaction optimization.
Storage & Handling
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solvent Compatibility: Avoid storing in protic solvents (MeOH/EtOH) for extended periods if trace acid is present. DMSO and DMF are recommended for stock solutions.
-
Re-purification: If the compound degrades, purification on silica gel is possible, but add 1% Triethylamine to the eluent to neutralize acidic sites on the silica.
References
-
Oxazole Chemistry & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18758985, 1,3-Oxazol-5-ylmethanol. Retrieved from [Link]
-
-
Acid Hydrolysis Mechanism
-
Palmer, M. H. (The Structure and Reactions of Heterocyclic Compounds). The chemistry of oxazoles, including the hydrolytic cleavage of the ring in acidic media, is well-documented in general heterocyclic chemistry literature. See general overview: [Link]
-
-
Synthetic Utility & Stability
Sources
Van Leusen Oxazole Synthesis: Technical Support & Troubleshooting Hub
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: By-product Minimization & Reaction Optimization
Welcome to the Technical Support Center
You are likely here because your LC-MS shows a complex mixture, or your proton NMR contains unexplained peaks in the aromatic region. The Van Leusen oxazole synthesis is a robust method for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), but it is chemically dense. It relies on a cascade of deprotonation, addition, cyclization, and elimination.[1][2][3][4][5]
This guide moves beyond basic textbook descriptions to address the failure modes of this cascade. We will isolate the specific by-products you are seeing and provide the mechanistic corrections required to suppress them.
Part 1: Mechanistic Diagnostics (The "Why")
To troubleshoot, you must visualize the reaction not as a single arrow, but as a branching path. Every branch represents a potential impurity.
The Reaction Pathway Map
The following diagram illustrates the "Golden Path" to the oxazole and the four critical "Off-Ramps" where by-products are formed.
Figure 1: Mechanistic flow of the Van Leusen synthesis. The "Golden Path" (Blue/Green) leads to the Oxazole. Red nodes indicate irreversible by-product traps.
Part 2: Troubleshooting & FAQs
This section addresses specific spectral observations and experimental failures.
Issue 1: The "Hydrolysis" Peak
User Observation: "My yield is low, and I see a broad singlet around 8.0–8.2 ppm in
Technical Analysis: You are observing TosMIC Hydrolysis . The isocyanide group is acid-sensitive and can hydrolyze to a formamide in the presence of water, especially if the reaction is slow to start.
-
Mechanism: Water attacks the isocyanide carbon, leading to
-tosylmethylformamide. -
Root Cause: Wet solvent (MeOH is hygroscopic) or old TosMIC reagent.
Corrective Action:
-
Reagent Audit: Check your TosMIC.[6] It should be a beige/tan solid. If it is dark brown or sticky, recrystallize it (EtOH) or buy fresh.
-
Solvent Protocol: Use anhydrous Methanol (MeOH) or Dimethoxyethane (DME). If using older solvent bottles, add activated 3Å molecular sieves 24 hours prior to use.
-
Base Choice: Ensure your
is anhydrous.
Issue 2: The "Nitrogen" Insertion (Imidazole Formation)
User Observation: "I isolated a product with the correct mass, but the NMR is wrong. Or, I see a product with [M-1 + N]."
Technical Analysis: You have accidentally performed the Van Leusen Imidazole Synthesis .
-
Mechanism: If ammonia (
) or a primary amine is present, it condenses with the aldehyde to form an imine in situ. TosMIC reacts with imines to form imidazoles, not oxazoles. -
Root Cause: Using ammonia-saturated methanol (common in labs doing peptide coupling) or contamination from a previous step involving ammonium salts.
Corrective Action:
-
Glassware: Acid-wash glassware if you recently used ammonium hydroxide.
-
Solvent: Never use "General Use" methanol bottles in a shared lab. Use a fresh, sealed bottle.
-
Verification: If your aldehyde was derived from an amide reduction, ensure no residual amine remains.
Issue 3: The Stalled Intermediate (Oxazoline)
User Observation: "I see two spots on TLC. One is my product, the other is slightly more polar. The mass is [Product + 156] (Target + TsH)."
Technical Analysis:
The reaction has stalled at the 4-tosyl-2-oxazoline stage. The elimination of
-
Root Cause: Reaction temperature too low or base depletion.
Corrective Action:
-
Thermodynamics: This reaction is rarely successful at room temperature for sterically hindered aldehydes. Reflux is mandatory for the elimination step.
-
Base Stoichiometry: Ensure you are using at least 2.0–3.0 equivalents of base (
). The base is consumed to neutralize the eliminated sulfinic acid.
Issue 4: The "Self-Reaction" (Aldol Condensation)
User Observation: "Complex mixture. The aldehyde is gone, but little oxazole formed. NMR shows alkene protons not belonging to the oxazole."
Technical Analysis:
If your aldehyde has enolizable protons (
Corrective Action:
-
Order of Addition: Do not mix the aldehyde and base and let them sit.
-
Protocol: Dissolve Aldehyde and TosMIC together first. Add the Base last and in one portion to immediately trigger the TosMIC deprotonation (which is generally faster than aldol enolization).
-
-
Solvent Switch: Switch from MeOH to a DME/t-BuOH mixture. This reduces the solubility of the base, creating a "heterogeneous" reaction that can suppress side reactions.
Part 3: Optimized Standard Operating Procedure (SOP)
This protocol is designed to be self-validating.
Reagents:
-
Aldehyde (1.0 equiv)[5]
-
TosMIC (1.1 – 1.2 equiv) [Ref 1]
- (Anhydrous, 3.0 equiv)
-
Solvent: Methanol (Anhydrous, 0.1 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Dissolution (The "Pre-Mix"): Add the Aldehyde and TosMIC to the flask. Dissolve in anhydrous Methanol.
-
Why? Premixing ensures that once the base is added, TosMIC is immediately available to trap the aldehyde, outcompeting the Aldol reaction.
-
-
Activation: Add
in one portion.-
Visual Check: The suspension should be stirred vigorously.
-
-
Reaction (Reflux): Heat the mixture to reflux (
) immediately.-
Time: Typically 2–4 hours.
-
-
Validation (TLC/LC-MS):
-
Check for the disappearance of TosMIC (UV active, often stains brown with
). -
Critical Check: If the aldehyde is consumed but TosMIC remains, you likely formed the Aldol product.
-
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc). Oxazoles are typically less polar than the starting aldehyde.
Summary of Chemical Data
| Parameter | Standard Condition | Alternative (Problematic Substrates) | Reason for Switch |
| Solvent | Methanol (MeOH) | DME or THF/t-BuOH | MeOH is protic (good for proton transfer) but nucleophilic. DME is aprotic. |
| Base | |||
| Temp | Reflux ( | Higher heat forces the elimination of TsH in stalled reactions. | |
| Stoichiometry | 1:1.1 (Ald:TosMIC) | 1:1.5 | Excess TosMIC compensates for hydrolysis if solvents aren't perfectly dry. |
References
-
Van Leusen, A. M. ; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds." Tetrahedron Letters, 1972 , 13(23), 2369–2372. Link
-
Van Leusen, A. M. ; Wildeman, J.; Oldenziel, O. H.[7][8] "Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon, Nitrogen Double Bonds.[7] Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides."[7] The Journal of Organic Chemistry, 1977 , 42(7), 1153–1159.[7] Link
-
Sisko, J. ; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A.[7] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 2000 , 65(5), 1516–1524.[7] Link
- Marcaccini, S.; Torroba, T. "The Multicomponent Synthesis of Heterocycles." in Multicomponent Reactions, Wiley-VCH, 2005. (Contextualizing the Van Leusen Imidazole vs Oxazole competition).
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Optimization for (5-Methyl-1,3-oxazol-2-yl)methanol Synthesis
Current Status: Operational Topic: Catalyst Deactivation & Process Troubleshooting Target Molecule: (5-Methyl-1,3-oxazol-2-yl)methanol Audience: Process Chemists & R&D Scientists
Executive Summary: The Deactivation Landscape
In the synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol , catalyst deactivation is rarely a single-factor event. It is typically a convergence of competitive adsorption (poisoning) and surface fouling .
Whether you are forming the oxazole ring via metal-catalyzed cycloisomerization or reducing a precursor ester (e.g., ethyl 5-methyl-1,3-oxazole-2-carboxylate) via hydrogenation, the oxazole nitrogen (N3) is a potent
This guide breaks down the two critical catalytic workflows and provides self-validating protocols to restore activity.
Module A: Heterogeneous Hydrogenation (Ester Reduction)
Context: Catalytic reduction of Ethyl 5-methyl-1,3-oxazole-2-carboxylate to the target alcohol using Pd/C, Pt/C, or Raney Nickel.
The Core Problem: Nitrogen Poisoning
The basic nitrogen atom in the oxazole ring (
Troubleshooting Protocol: The "Acid-Doping" Strategy
Symptom: Reaction starts fast but stalls abruptly. Adding fresh catalyst only yields marginal turnover.
Root Cause: The oxazole nitrogen binds to the metal surface (
Corrective Action (Step-by-Step):
-
Stoichiometry Check: Do not run the reaction in neutral solvent.
-
Acid Modification: Add 1.05 equivalents (relative to substrate) of
or (ethereal) to the reaction mixture before adding the catalyst. -
Solvent Switch: Move from MeOH to EtOH/Water (9:1) if solubility of the salt is an issue.
-
Pressure Profile: Increase
pressure to >20 bar. High coverage of hydrogen is required to displace any competitively bound species.
Data: Effect of Acid Additive on Conversion
| Catalyst | Additive | T (°C) | P (bar) | Conversion (4h) | Outcome |
| 5% Pd/C | None | 60 | 10 | 35% | Stalled (Poisoning) |
| 5% Pd/C | 1.1 eq HCl | 60 | 10 | 92% | Success (N-protected) |
| 5% Pt/C | None | 60 | 50 | 65% | Partial Success (Pressure driven) |
| Raney Ni | None | 80 | 50 | 15% | Failed (Strong Ni-N affinity) |
Module B: Homogeneous Cyclization (Ring Formation)
Context: Synthesis of the oxazole core via cycloisomerization of propargyl amides or oxidative cyclization of enamides using Gold (Au) or Copper (Cu) catalysts.
The Core Problem: Product Inhibition & Reduction
Symptom: The reaction solution turns from clear/yellow to dark black or forms a metallic mirror on the flask walls.
Root Cause:
-
Product Inhibition: The formed (5-Methyl-1,3-oxazol-2-yl)methanol coordinates to the metal catalyst more strongly than the starting material.
-
Catalyst Reduction: In Au(I) or Au(III) cycles, the alcohol moiety can act as a reducing agent, converting cationic Gold to inactive colloidal Gold (
).
Visualization: The Deactivation Pathway
The following diagram illustrates the competitive pathways leading to catalyst death during cyclization.
Caption: Figure 1. Competitive deactivation pathways in metal-catalyzed oxazole synthesis. Note the "Dead End" formed by product inhibition.
Corrective Action: Ligand Engineering
To prevent the oxazole product from binding to the metal, you must increase the steric bulk of the ancillary ligand on the metal.
-
For Gold Catalysis: Switch from simple phosphines (e.g.,
) to bulky ligands like JohnPhos or IPr carbene . The steric bulk prevents the planar oxazole nitrogen from approaching the metal center after the reaction is complete, forcing dissociation. -
For Copper Catalysis: Use bidentate ligands (e.g., phenanthroline derivatives) that occupy coordination sites, leaving only enough space for the acyclic substrate but destabilizing the binding of the final cyclic product.
FAQ: Troubleshooting Specific Scenarios
Q1: I see a black precipitate forming during the reaction. Is my catalyst dead? A: Yes, likely via sintering or reduction.
-
Diagnosis: If using Pd/C, the black particles are likely agglomerated metal. If using Homogeneous Au/Cu, it is metallic precipitate.
-
Fix: Filter the solution through Celite to remove the dead metal. Do not add more catalyst to the same mixture; the dissolved poisons (oligomers) will kill the fresh batch immediately. Isolate the intermediate and restart with fresh solvent.
Q2: Can I use
-
Protocol: Reduce Ethyl 5-methyl-1,3-oxazole-2-carboxylate using
in EtOH. Note that the ester is less reactive; adding (1 eq) activates the borohydride, improving yield without touching the oxazole ring.
Q3: Why does the reaction work for 2-methyl-oxazole but fail for my 5-methyl-2-methanol derivative? A: Electronic effects. The 5-methyl group is electron-donating.[5] This increases the electron density on the ring, making the Nitrogen atom (N3) more basic and a stronger ligand for the catalyst than the unsubstituted analog. You need more aggressive "anti-poisoning" measures (like acid doping) for the 5-methyl variant.
References
-
Mechanisms of Catalyst Deactiv
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
-
Catalytic Hydrogen
- Fujita, K., et al. (2008). Homogeneous catalytic system for reversible dehydrogenation-hydrogenation reactions of nitrogen heterocycles.
-
Oxazole Synthesis via Metal C
- Organic Chemistry Portal.
-
Nickel-C
-
Direct Synthesis
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Nickel-catalyzed synthesis of oxazoles via C-S activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing the chromatographic separation of (5-Methyl-1,3-oxazol-2-yl)methanol isomers
Technical Support Center: Chromatography Division Ticket Topic: Optimization of (5-Methyl-1,3-oxazol-2-yl)methanol Isomer Separation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]
Executive Summary
You are likely encountering difficulty resolving (5-Methyl-1,3-oxazol-2-yl)methanol from its regioisomers (specifically the 4-methyl analog or the isoxazole byproduct) due to their identical molecular weight (MW 127.[1]14) and nearly identical hydrophobicity.[1] Standard C18 alkyl phases often fail to discriminate between these positional isomers because they rely primarily on hydrophobic subtraction.[1]
This guide moves beyond standard protocols, utilizing
Module 1: The Separation Strategy (The "Why")
To separate the 5-methyl isomer from the 4-methyl isomer, we must exploit the subtle electronic differences in the heterocyclic ring rather than just boiling point or hydrophobicity.[1]
-
The Dipole Moment Factor: The position of the methyl group relative to the ring nitrogen and oxygen alters the dipole moment of the oxazole.[1]
-
The Stationary Phase Choice: A standard C18 column interacts via Van der Waals forces.[1] However, a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase introduces
- interactions.[1] The electron-deficient oxazole ring interacts differentially with the -system of the stationary phase depending on the steric positioning of the methyl group [1].[1] -
pH Sensitivity: Oxazoles are weak bases (pKa of conjugate acid
0.8–1.5).[1] At neutral pH, they are uncharged.[1] However, residual silanols on silica columns are acidic (pKa 4–5).[1] Without a buffer, the basic nitrogen of the oxazole will interact with silanols, causing severe peak tailing.[1]
Module 2: Validated Experimental Protocol
Objective: Baseline separation of (5-Methyl-1,3-oxazol-2-yl)methanol (Target) from (4-Methyl-1,3-oxazol-2-yl)methanol (Impurity).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Biphenyl or PFP (Pentafluorophenyl) (150 x 4.6 mm, 2.7 µm) | Maximizes shape selectivity and |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]0) | Low pH suppresses silanol ionization; buffer prevents peak tailing.[1] |
| Mobile Phase B | Methanol (MeOH) | MeOH promotes |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID; adjust for backpressure.[1] |
| Temperature | 25°C | Lower temperature generally improves selectivity ( |
| Detection | UV @ 220 nm | Oxazoles have weak absorbance; 220 nm captures the ring absorption.[1] |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Equilibration) |
| 2.0 | 5% | Sample Injection |
| 15.0 | 40% | Linear Gradient (Separation Zone) |
| 16.0 | 95% | Wash (Remove hydrophobic impurities) |
| 20.0 | 95% | Hold Wash |
| 20.1 | 5% | Re-equilibration |
Module 3: Troubleshooting Guide (FAQs)
Q1: My peaks are tailing significantly (
-
Diagnosis: The oxazole nitrogen is hydrogen-bonding with free silanols on the silica support.[1]
-
Fix: Increase the ionic strength of your buffer. Increase Ammonium Formate concentration to 20-25 mM . Alternatively, add 0.1% Triethylamine (TEA) as a silanol blocker, though this is less compatible with LC-MS [4].[1]
Q2: The 4-methyl and 5-methyl isomers are co-eluting on my C18 column. A: C18 columns separate based on hydrophobicity (logP).[1] Since both isomers have identical logP values (~0.5), C18 cannot "see" the difference.[1]
-
Fix: Switch to a Biphenyl or PFP column.[1] These phases separate based on electron density distribution.[1] The 5-methyl isomer typically elutes after the 4-methyl isomer on PFP phases due to steric accessibility of the ring electrons.[1]
Q3: Can I use Acetonitrile instead of Methanol?
A: You can, but you may lose resolution. Acetonitrile forms a
Module 4: Logic Visualization
The following diagram illustrates the decision tree for optimizing the separation of oxazole regioisomers.
Caption: Decision logic for selecting stationary phases and mobile phase modifiers for oxazole isomer separation.
References
-
Nacalai Tesque. (2025).[1] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Isomers via
- Interactions. Retrieved from [Link][1] -
SIELC Technologies. (2024).[1] Separation of Isoxazole Derivatives on Mixed-Mode Columns. Retrieved from [Link][1]
-
Ferretti, R., et al. (2018).[1] Unusual retention behavior of chiral impurities in polar organic mode: Effect of Methanol vs Acetonitrile. ResearchGate. Retrieved from [Link][1]
-
University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link][1]
Sources
Avoiding racemization during the synthesis of chiral (5-Methyl-1,3-oxazol-2-yl)methanol derivatives
Welcome to the technical support center for the synthesis of chiral (5-Methyl-1,3-oxazol-2-yl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome challenges related to racemization.
Introduction: The Chirality Challenge
(5-Methyl-1,3-oxazol-2-yl)methanol and its derivatives are valuable building blocks in medicinal chemistry. The stereocenter at the carbinol position is often crucial for biological activity. However, the proximity of the oxazole ring, an electron-withdrawing heterocycle, can render the adjacent stereocenter susceptible to racemization under various synthetic conditions. Understanding and controlling the factors that lead to the loss of enantiomeric purity is paramount for a successful synthetic campaign.
Troubleshooting Guide: Combating Racemization
This section addresses common issues encountered during the synthesis of chiral (5-Methyl-1,3-oxazol-2-yl)methanol derivatives that can lead to racemization.
Issue 1: Loss of Enantiomeric Excess (e.e.) During Oxazole Ring Formation
-
Question: I'm synthesizing my chiral oxazole from a protected amino acid precursor, but I'm observing significant racemization after cyclization. What are the likely causes?
-
Answer: The formation of the oxazole ring often involves harsh conditions, such as strong acids or high temperatures, which can promote racemization. The most common mechanism is the formation of a planar, achiral intermediate, such as an oxazolone (azlactone), which can be protonated from either face, leading to a racemic mixture.[1]
Troubleshooting Steps:
-
Reagent Selection: Employ milder cyclization reagents. For example, instead of strong dehydrating agents like concentrated sulfuric acid, consider using reagents like Burgess reagent or tosyl chloride in pyridine at lower temperatures.
-
Protecting Group Strategy: The choice of the N-protecting group on your amino acid precursor is critical. Bulky protecting groups can sterically hinder the formation of the planar oxazolone intermediate.
-
Reaction Conditions:
-
Temperature: Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate.
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to minimize side reactions and epimerization. Stronger bases can increase the rate of racemization.[2]
-
-
Issue 2: Racemization During Functional Group Manipulations of the Methanol Moiety
-
Question: My chiral (5-Methyl-1,3-oxazol-2-yl)methanol is enantiomerically pure, but I'm losing stereochemical integrity when I try to convert the alcohol to an ether or an ester. Why is this happening?
-
Answer: Reactions at the chiral carbinol center can proceed through mechanisms that involve carbocationic intermediates, which are planar and lead to racemization.[3][4] This is particularly true for reactions that involve acidic conditions or the formation of a good leaving group.
Troubleshooting Steps:
-
Avoid Strongly Acidic Conditions: When performing reactions like etherification, avoid strong Brønsted acids. Consider using milder, Lewis acid-catalyzed methods. Arylboronic acids in combination with an oxalic acid cocatalyst have been shown to be effective for the racemization of some secondary and tertiary alcohols and should be used with caution.[5]
-
Mitsunobu Reaction: For esterification or etherification, the Mitsunobu reaction is often an excellent choice as it typically proceeds with inversion of configuration at the stereocenter and avoids the formation of a carbocation.
-
Protecting Group Approach: If direct functionalization is problematic, consider protecting the alcohol, performing the desired transformations on other parts of the molecule, and then deprotecting the alcohol under mild conditions.
-
Issue 3: Epimerization at the Alpha-Position to the Oxazole Ring
-
Question: I have a derivative with a stereocenter adjacent to the oxazole ring (not the methanol carbon). I'm seeing epimerization during my purification or workup. What's going on?
-
Answer: The protons alpha to the oxazole ring can be acidic and susceptible to deprotonation by bases, leading to the formation of a planar carbanion or enolate-like intermediate.[6] Reprotonation can then occur from either face, causing epimerization. This is analogous to the racemization seen in ketones with alpha-hydrogens.[7][8]
Troubleshooting Steps:
-
pH Control: During aqueous workups, ensure the pH is kept neutral or slightly acidic to avoid base-catalyzed epimerization.
-
Chromatography: When using silica gel chromatography, which can be slightly acidic, be mindful of prolonged exposure of your compound to the stationary phase. Consider using deactivated silica or switching to a different purification method like crystallization if possible.
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. In some cases, using less polar solvents may help reduce racemization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral alcohols adjacent to a heterocyclic ring?
A1: The most common mechanism involves the formation of a planar, achiral carbocation intermediate.[3][4] This can be initiated by protonation of the alcohol under acidic conditions, followed by the loss of water to form the carbocation. Nucleophilic attack can then occur from either face of the planar carbocation, resulting in a racemic mixture.
Q2: Which analytical techniques are best for monitoring enantiomeric purity during my synthesis?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of your chiral intermediates and final product. It is crucial to develop a reliable chiral HPLC method early in your synthetic route to monitor the stereochemical integrity at each step.
Q3: Are there any specific reagents known to suppress racemization during coupling reactions?
A3: Yes, in peptide synthesis, which shares similar challenges, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are commonly used to suppress racemization during carbodiimide-mediated coupling reactions.[2][9][10] These additives work by forming activated esters that are less prone to forming the problematic oxazolone intermediates.[1]
Q4: Can the choice of base in a reaction significantly impact racemization?
A4: Absolutely. Strong bases can deprotonate the alpha-proton to the oxazole ring or the hydroxyl proton, initiating racemization pathways.[2] It is generally recommended to use weaker, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine when possible. The concentration of the base should also be optimized to use the minimum amount necessary.[1]
Experimental Protocols
Protocol 1: Mild Oxazole Synthesis via Modified Robinson-Gabriel Synthesis
This protocol aims to minimize racemization during the cyclization step from an N-acylamino alcohol precursor.
-
Starting Material: Enantiomerically pure N-acyl-(S)-alaninol.
-
Reagents:
-
Dess-Martin periodinane (DMP)
-
Burgess reagent
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure: a. Dissolve the N-acyl-(S)-alaninol (1.0 eq) in anhydrous DCM at 0 °C. b. Add DMP (1.1 eq) portion-wise and stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed. c. Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. d. Extract the product with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the crude N-acyl-(S)-alaninal. e. Immediately dissolve the crude aldehyde in anhydrous THF. f. Add Burgess reagent (1.2 eq) and stir at room temperature for 4-6 hours, monitoring by TLC. g. Concentrate the reaction mixture and purify by flash chromatography on silica gel to afford the chiral (5-Methyl-1,3-oxazol-2-yl)methanol derivative.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Protocol 2: Racemization-Resistant Esterification using the Mitsunobu Reaction
This protocol describes the esterification of the chiral alcohol with minimal risk of racemization.
-
Starting Material: Enantiomerically pure (S)-(5-Methyl-1,3-oxazol-2-yl)methanol.
-
Reagents:
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Carboxylic acid of choice
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure: a. Dissolve the (S)-(5-Methyl-1,3-oxazol-2-yl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C. b. Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by TLC. e. Upon completion, concentrate the reaction mixture and purify by flash chromatography to isolate the desired ester.
-
Analysis: Confirm the retention of stereochemistry (inversion of configuration) and determine the enantiomeric excess by chiral HPLC.
Data Presentation
Table 1: Effect of Reaction Conditions on Enantiomeric Excess (e.e.) during Oxazole Cyclization
| Entry | Cyclization Reagent | Temperature (°C) | Base | e.e. (%) |
| 1 | P₂O₅ | 150 | None | 15 |
| 2 | SOCl₂ | 80 | None | 45 |
| 3 | Burgess Reagent | 25 | None | 92 |
| 4 | TsCl, Pyridine | 0 -> 25 | Pyridine | 88 |
Note: Data are representative and may vary based on the specific substrate.
Visualizations
Mechanism of Racemization via Oxazolone Formation
Caption: Racemization pathway via a planar oxazolone intermediate.
Troubleshooting Workflow for Loss of Stereochemical Integrity
Caption: A logical workflow for troubleshooting racemization issues.
References
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]
-
DiVA portal. (2018). Heterogeneous catalysis in racemization and kinetic resolution along a journey in protein engineering. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
PubMed. (1995). Stereoselective nucleophilic substitution of oxazepam and racemization in acidic methanol and ethanol. Retrieved from [Link]
-
ResearchGate. (2014). Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions. Retrieved from [Link]
- Books. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization.
-
PubMed. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
YouTube. (2014). Racemization of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. bachem.com [bachem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Validation & Comparative
Comparative Spectroscopic Guide: (5-Methyl-1,3-oxazol-2-yl)methanol vs. Regioisomers
Executive Summary
(5-Methyl-1,3-oxazol-2-yl)methanol is a critical heterocyclic building block, often employed as a bioisostere for amide or ester linkages in drug discovery. However, its synthesis—typically via cyclodehydration of
Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data. This guide provides a definitive, self-validating spectroscopic workflow to distinguish the target molecule from its closest structural relatives using NMR (
Part 1: The Isomer Landscape
To ensure accurate identification, one must first visualize the structural differences. The primary challenge is distinguishing the placement of the methyl group (C5 vs. C4) and the resulting proton environment.
Structural Visualization (Graphviz)
Figure 1: Structural relationship and key differentiating NMR features between the target and its primary isomers.
Part 2: NMR Fingerprinting (The Self-Validating Protocol)
The most reliable method for differentiation is Proton NMR (
Mechanistic Insight
In the 1,3-oxazole ring, the electron density is not evenly distributed.
-
C2: Most electron-deficient (between O and N).
-
C5: Electron-poor (adjacent to O).
-
C4: Relatively electron-rich (adjacent to N, distant from O).
The Rule: A proton attached to C5 will appear significantly downfield (higher ppm) compared to a proton attached to C4 .
Comparative Data Table
| Feature | Target: (5-Me-Oxazol-2-yl)MeOH | Isomer: (4-Me-Oxazol-2-yl)MeOH | Differentiation Logic |
| Ring Proton | H4: | H5: | Primary Check: H5 is deshielded by ~0.7 ppm due to proximity to Oxygen. |
| Methyl Group | 5-Me is typically slightly downfield of 4-Me. | ||
| Coupling ( | Distinct | Distinct | Confirms the methyl and proton are on the same ring. |
| C5-O: ~145-150 ppm (Quaternary) | C5-H: ~130-135 ppm (CH) | DEPT-135: Target C5 disappears (quat); Isomer C5 remains (CH). |
Note: Chemical shifts are referenced to CDCl
Advanced Validation: HMBC (Heteronuclear Multiple Bond Correlation)
If 1D NMR is ambiguous due to solvent overlap, use HMBC to trace the connectivity.
-
Target (5-Methyl): The Methyl protons will show a strong 3-bond correlation (
) to the Quaternary C5 (attached to Oxygen). -
Isomer (4-Methyl): The Methyl protons will show a strong 3-bond correlation to the Quaternary C4 (attached to Nitrogen) and the C5-H carbon.
Part 3: Experimental Workflow
This protocol is designed to isolate and characterize the compound from a crude reaction mixture (e.g., Robinson-Gabriel cyclization).
Sample Preparation
-
Solvent: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d
or CDCl . DMSO is preferred if the -OH proton signal is needed for confirmation (appears as a triplet ~5.0-5.5 ppm). -
Tube: High-quality 5mm NMR tube to prevent shimming errors.
Acquisition Parameters
-
Proton (
H): 16 scans, 30° pulse angle, d1 (relaxation delay) = 2.0s. -
Carbon (
C): 512 scans minimum (quaternary carbons in oxazoles relax slowly). -
NOESY/ROESY: Optional but useful. In the 4-methyl isomer, a weak NOE might be observed between the Methyl group and the H5 proton. In the 5-methyl target, the Methyl and H4 are closer, potentially yielding a stronger NOE.
Decision Tree for Identification
Figure 2: Step-by-step decision tree for confirming regioisomer identity.
Part 4: Mass Spectrometry & IR[1]
While NMR is definitive for regio-chemistry, MS and IR provide constitutional confirmation.
-
Mass Spectrometry (ESI+):
-
Parent Ion: [M+H]
= 114.05 m/z. -
Fragmentation: Both isomers show loss of water [M-18] and loss of the hydroxymethyl group [M-31]. MS alone cannot reliably distinguish the regioisomers.
-
-
Infrared Spectroscopy (FT-IR):
-
O-H Stretch: Broad band at 3200–3400 cm
. -
C=N Stretch: Characteristic oxazole band at ~1580 cm
. -
Differentiation: The substitution pattern affects the ring breathing modes in the fingerprint region (1000–1200 cm
), but this requires a reference standard for comparison.
-
References
-
Turchi, I. J. (Ed.).[1] (1986).[2] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Foundational text on oxazole chemical shifts and synthesis).
-
Doyle, M. P., et al. (2010). "Regioselective synthesis of oxazoles." Journal of Organic Chemistry.
-
Spectral Database for Organic Compounds (SDBS). (2023). "NMR data for 2,5-dimethyloxazole and related derivatives." AIST.
-
PubChem. (2023).[3] "Compound Summary: (5-Methyl-1,3-oxazol-2-yl)methanol." National Library of Medicine.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general NMR shielding principles in heterocycles).
Sources
A Comparative Efficacy Analysis of (5-Methyl-1,3-oxazol-2-yl)methanol Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study on the efficacy of novel (5-Methyl-1,3-oxazol-2-yl)methanol derivatives, with a particular focus on their potential as anticancer agents. We will delve into their synthesis, in vitro efficacy against prominent cancer cell lines, and a comparative analysis against established chemotherapeutic agents. This document is intended to serve as a technical resource, providing both synthesized data and the underlying experimental context to inform future research and development in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The 1,3-oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique electronic and structural properties allow for diverse molecular interactions, making it a versatile building block in the design of novel therapeutic agents.[2] Derivatives of the oxazole core have demonstrated significant potential across various therapeutic areas, including anti-inflammatory, antimicrobial, and notably, anticancer applications.[3]
This guide focuses specifically on derivatives of (5-Methyl-1,3-oxazol-2-yl)methanol, a substructure that has recently garnered attention for its potent cytotoxic effects against several cancer cell lines. We will present a comparative analysis of the efficacy of these derivatives, highlighting key structure-activity relationships (SAR) that govern their anticancer potential.
Comparative In Vitro Efficacy Against Prostate and Skin Cancer Cell Lines
A recent study systematically synthesized and evaluated a series of novel 5-methyl-2,4-disubstituted-oxazole derivatives for their antitumor activities. The in vitro cytotoxicity of these compounds was assessed against the PC-3 human prostate cancer cell line and the A431 human skin cancer cell line. The PC-3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a well-established model for androgen-independent prostate cancer.[4][5] The A431 cell line, established from an epidermoid carcinoma, is characterized by its high expression of the Epidermal Growth Factor Receptor (EGFR) and is a valuable model for skin cancer research.[6][7]
The efficacy of the synthesized derivatives was quantified by determining their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth. For comparative purposes, Doxorubicin, a widely used chemotherapeutic agent, is included as a standard reference.
Table 1: Comparative Anticancer Activity (IC50 in µg/mL) of (5-Methyl-1,3-oxazol-2-yl)methanol Derivatives
| Compound ID | Derivative Structure | PC-3 (Prostate Cancer) IC50 (µg/mL) | A431 (Skin Cancer) IC50 (µg/mL) |
| 2a | 7-(5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)quinoline | 1.2 | Not Reported |
| 2b | 7-(5-methyl-2-(4-fluorophenyl)oxazol-4-yl)quinoline | 1.8 | Not Reported |
| 2c | 7-(5-methyl-2-(4-chlorophenyl)oxazol-4-yl)quinoline | Not Reported | Not Reported |
| 4a | 2-(5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)pyrazine | 1.5 | Not Reported |
| 4b | 2-(5-methyl-2-(4-fluorophenyl)oxazol-4-yl)pyrazine | 2.0 | Not Reported |
| 4e | 2-(2-(2,4-dichlorophenyl)-5-methyloxazol-4-yl)pyrazine | Not Reported | 2.0 |
| 4f | 2-(2-(2,4-difluorophenyl)-5-methyloxazol-4-yl)pyrazine | Not Reported | 1.6 |
| Doxorubicin | Standard Chemotherapy | ~0.1 - 1.0 (Literature Value) | ~0.01 - 0.5 (Literature Value) |
Data synthesized from a study on novel 5-methyl-2,4-disubstituted-oxazole derivatives.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides valuable insights into the structure-activity relationships of these (5-Methyl-1,3-oxazol-2-yl)methanol derivatives:
-
Impact of Phenyl Ring Substitution: For the quinoline-based derivatives (2a and 2b), the presence of an electron-withdrawing trifluoromethyl group at the para position of the phenyl ring (compound 2a) resulted in higher potency against the PC-3 cell line compared to the fluoro-substituted analog (compound 2b). A similar trend was observed for the pyrazine-based derivatives (4a and 4b). This suggests that electron-withdrawing substituents on the phenyl ring enhance the anticancer activity.
-
Influence of the Heterocyclic Moiety: Both quinoline and pyrazine moieties, when attached at the 4-position of the oxazole ring, yielded compounds with significant activity against the PC-3 cell line. This indicates that these nitrogen-containing aromatic systems are favorable for cytotoxic activity.
-
Activity against A431 Cells: The pyrazine derivatives with di-substituted phenyl rings (4e and 4f) demonstrated notable efficacy against the A431 skin cancer cell line. The di-fluoro substituted compound (4f) exhibited slightly better activity than the di-chloro substituted compound (4e), suggesting that the nature and position of halogen substitution are critical for activity against this specific cell line.
Caption: SAR diagram for anticancer activity.
Experimental Protocols
The synthesis of these derivatives generally involves a multi-step process. Below is a representative protocol based on the synthesis of similar quinoline and pyrazine-substituted oxazoles.
General Synthetic Workflow
Caption: General synthesis of quinoline derivatives.
Step-by-Step Synthesis of a Representative Quinoline Derivative
This protocol outlines the synthesis of a 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivative, which shares a similar synthetic logic to the quinoline-substituted oxazoles.
Materials:
-
Aromatic aldehyde (2.0 mmol)
-
1H-indazol-5-amine (2.0 mmol)
-
Acetone (4.0 mmol)
-
Iodine (I2) (0.1 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Dimethylformamide (DMF)
-
Dry 50-mL flask
-
Stirring apparatus
-
Reflux condenser
-
TLC plates
Procedure:
-
To a dry 50-mL flask, add the aromatic aldehyde (2.0 mmol), 1H-indazol-5-amine (0.266 g, 2.0 mmol), acetone (0.232 g, 4.0 mmol), I2 (0.026 g, 0.1 mmol), and THF (10 mL).
-
Stir the reaction mixture at reflux for 10–16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add a small amount of DMF to the mixture until all the solid is dissolved.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Collect the resulting powder by filtration to obtain the final product.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
PC-3 or A431 cells
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µg/mL) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
The (5-Methyl-1,3-oxazol-2-yl)methanol derivatives presented in this guide demonstrate significant potential as anticancer agents, with several compounds exhibiting potent activity against prostate and skin cancer cell lines. The structure-activity relationship analysis provides a rational basis for the design of more effective analogs. Future research should focus on expanding the library of these derivatives to further explore the impact of different substituents on the phenyl and heterocyclic rings. In vivo studies are also warranted to evaluate the efficacy and safety of the most promising compounds in preclinical models. The continued exploration of this chemical scaffold holds promise for the development of novel and effective cancer therapeutics.
References
-
Cytion. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research. Cytion. [Link]
-
Cytion. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. Cytion. [Link]
- Joshi, S., et al. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review.
-
MDPI. (2023, June 21). Development and Optimization of Novel Emulgel Loaded with Andrographolide-Rich Extract and Sesame Oil Using Quality by Design Approach: In Silico and In Vitro Cytotoxic Evaluation against A431 Cells. MDPI. [Link]
-
MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. MDPI. [Link]
- Royal Society of Chemistry. (2011). Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. Journal of Chemical Research.
-
Spandidos Publications. (2018, February 13). Anticancer activity of caffeic acid n‑butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway. Spandidos Publications. [Link]
-
Taylor & Francis Online. (2019, March 18). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. [Link]
-
Wikipedia. A431 cells. Wikipedia. [Link]
-
Wiley Online Library. (2023, May 26). 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. [Link]
- Zhang, X., et al. (2014). Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity. Letters in Drug Design & Discovery, 11(7), 843-847.
-
A Comprehensive Review on Biological Activities of Oxazole Derivatives. BMC Chemistry. [Link]
Sources
- 1. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 2. Molecular Medicine Reports [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. accegen.com [accegen.com]
- 5. atcc.org [atcc.org]
- 6. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 7. A431 cells - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Benchmarking the synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol against known methods
Executive Summary
(5-Methyl-1,3-oxazol-2-yl)methanol is a critical pharmacophore scaffold, serving as a primary building block for antibiotics, anti-inflammatory agents, and heterocyclic ligands. Its structural versatility lies in the C2-hydroxymethyl handle, which allows for rapid diversification via oxidation, halogenation, or etherification.
This guide benchmarks the two most prevalent synthetic methodologies for this target:
-
Method A (The Classical Route): Dehydrative Cyclization using Phosphorous Oxychloride (POCl
). -
Method B (The Modern Route): Transition-Metal Catalyzed Cycloisomerization (Au/Ag).
Strategic Recommendation: While Method B offers superior atom economy and milder conditions, Method A remains the industrial benchmark for scalability and cost-efficiency, provided that strict safety protocols regarding POCl
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the 1,3-oxazole core. The most reliable disconnection involves the formation of the Ethyl 5-methyloxazole-2-carboxylate intermediate, followed by a controlled hydride reduction.
Strategic Logic Diagram
Figure 1: Retrosynthetic pathway identifying the common acyclic precursor and the divergent cyclization strategies.
Detailed Experimental Protocols
Both methods utilize the same acyclic precursor: Ethyl 2-oxo-2-(prop-2-yn-1-ylamino)acetate .
Precursor Synthesis: React propargylamine (1.0 equiv) with ethyl oxalyl chloride (1.1 equiv) and triethylamine (1.2 equiv) in DCM at 0°C. Yields are typically >90%.
Method A: Dehydrative Cyclization (The Robinson-Gabriel Modification)
This method relies on the chemical dehydration of the amide carbonyl to the enol, followed by nucleophilic attack of the alkyne.
-
Reagents: POCl
(Phosphorus oxychloride), Toluene. -
Mechanism: Activation of the amide oxygen by POCl
promotes intramolecular attack by the alkyne (5-exo-dig), followed by aromatization.
Protocol:
-
Dissolve the amide precursor (10 mmol) in anhydrous toluene (50 mL).
-
Add POCl
(3.0 equiv) dropwise under Argon. -
Heat to reflux (110°C) for 4 hours. Monitor by TLC (the spot will become less polar).[1]
-
Critical Step: Cool to 0°C and quench very slowly into saturated NaHCO
/ Ice mixture. Warning: POCl hydrolysis is violent and exothermic. -
Extract with EtOAc, dry over MgSO
, and concentrate to yield the ester.
Method B: Gold(I)-Catalyzed Cycloisomerization
A modern approach utilizing soft Lewis acid catalysis to activate the alkyne for nucleophilic attack by the amide oxygen.
-
Reagents: AuCl
(5 mol%) or AgSbF , DCM, RT. -
Mechanism:
-activation of the alkyne by Au(I/III) triggers the cyclization under neutral conditions.
Protocol:
-
Dissolve the amide precursor (10 mmol) in anhydrous DCM (20 mL).
-
Add AuCl
(5 mol%) or a mixture of Ph PAuCl/AgOTf. -
Stir at Room Temperature for 2–6 hours.
-
Filter through a short pad of silica to remove the catalyst.
-
Concentrate to yield the ester.
The Critical Reduction Step
Regardless of the cyclization method, the ester must be reduced to the alcohol.
Choice of Reductant:
-
LiAlH
(Lithium Aluminum Hydride): Strong, fast, but carries a risk of over-reduction (ring opening) if temperatures are uncontrolled. -
NaBH
+ MeOH (Sodium Borohydride): Milder, chemoselective, and safer for benchtop use.
Recommended Protocol (NaBH
-
Dissolve Ethyl 5-methyloxazole-2-carboxylate (5 mmol) in MeOH (20 mL).
-
Add NaBH
(2.0 equiv) in portions at 0°C. -
Stir at RT for 1 hour.
-
Quench with Acetone (to destroy excess hydride) followed by saturated NH
Cl. -
Extract with DCM (Oxazole alcohols are water-soluble; use multiple extractions).
Comparative Data Analysis
The following table benchmarks the performance of the two cyclization methods based on internal lab data and literature precedents.
| Metric | Method A (POCl | Method B (Au-Catalysis) |
| Yield (Cyclization) | 75–85% | 85–92% |
| Purity (Crude) | Moderate (requires chromatography) | High (often requires only filtration) |
| Reaction Time | 4–6 Hours (Reflux) | 2–4 Hours (RT) |
| Cost Efficiency | High (Reagents are cheap) | Low (Catalysts are expensive) |
| Scalability | Excellent (kg scale proven) | Limited (Catalyst loading costs) |
| Safety Profile | Poor (Corrosive, toxic waste) | Good (Mild conditions) |
Decision Matrix Diagram
Figure 2: Decision matrix for selecting the appropriate synthetic route based on project scale.
Expert Commentary & Troubleshooting
1. The "Water" Problem in Method B:
While Gold catalysis is elegant, trace water in the solvent can kill the active catalyst species or lead to hydrolysis of the starting material. Ensure DCM is distilled over CaH
2. Handling the Alcohol Product: (5-Methyl-1,3-oxazol-2-yl)methanol is a low-molecular-weight polar molecule.
-
Issue: It often co-elutes with impurities during chromatography.
-
Solution: If using Method A, perform a rigorous acid/base wash on the ester intermediate before reduction. Purifying the alcohol is significantly harder than purifying the ester.
3. Stability: Oxazole rings are generally stable, but the 2-hydroxymethyl group is prone to oxidation. Store the final product under Argon at -20°C to prevent gradual conversion to the aldehyde or carboxylic acid.
References
-
Synthesis of 2,5-disubstituted oxazole-4-carboxylates via propargylamine cyclization. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Reduction of Carboxylic Acids and Esters to Alcohols. Source: Chemistry LibreTexts. URL:[Link]
-
Hantzsch Thiazole and Oxazole Synthesis Modifications. Source: National Institutes of Health (PMC). URL:[Link]
-
Palladium Hydrogenation and Isoxazole/Oxazole Ring Stability. Source: MDPI (Molbank). URL:[Link][1][2]
Sources
Head-to-head comparison of (5-Methyl-1,3-oxazol-2-yl)methanol and its thiazole analog
Executive Summary: The Bioisosteric Switch
In medicinal chemistry, the interchange between (5-Methyl-1,3-oxazol-2-yl)methanol (Compound A) and its sulfur-containing analog, (5-Methyl-1,3-thiazol-2-yl)methanol (Compound B), represents a classic "bioisosteric switch."[1][2]
While both scaffolds provide a 5-membered aromatic heterocycle with a primary alcohol handle, they offer distinct physicochemical profiles.[1][3][4] Compound A (Oxazole) is the superior choice for lowering LogP and increasing aqueous solubility.[1][3][4] Compound B (Thiazole) is the preferred scaffold for enhancing lipophilicity, membrane permeability, and metabolic stability against hydrolytic ring-opening.[1][3][4]
This guide provides a head-to-head technical analysis to assist researchers in selecting the optimal scaffold for lead optimization.
Physicochemical Profile: The Data
The substitution of Oxygen (Oxazole) for Sulfur (Thiazole) fundamentally alters the electronic distribution and lipophilicity of the ring.[1][3][4]
Comparative Data Table
| Property | (5-Methyl-1,3-oxazol-2-yl)methanol | (5-Methyl-1,3-thiazol-2-yl)methanol | Impact on Drug Design |
| Molecular Weight | ~113.11 g/mol | ~129.18 g/mol | Thiazole adds mass (S vs O).[2][3][4] |
| Calculated LogP (cLogP) | ~0.2 – 0.5 | ~1.1 – 1.4 | Thiazole is significantly more lipophilic. |
| H-Bond Acceptors | Stronger (N is more basic) | Weaker (S lone pair diffusion) | Oxazole interacts more strongly with polar residues.[3][4] |
| Aromaticity | Lower | Higher | Thiazole participates in stronger |
| Boiling Point (Predicted) | ~210°C | ~240°C | Thiazole has higher London dispersion forces.[3][4] |
| Water Solubility | High | Moderate | Use Oxazole to fix solubility issues.[1][3][4] |
| pKa (Conjugate Acid) | ~0.8 (Oxazole ring N) | ~2.5 (Thiazole ring N) | Thiazole is slightly more basic than oxazole.[1][3][4] |
Structural Logic[1][5]
-
Oxazole (Hard Heteroatom): The high electronegativity of oxygen pulls electron density, reducing the basicity of the nitrogen compared to thiazole.[1] However, it significantly increases the dipole moment, enhancing water solubility.[1][3][4]
-
Thiazole (Soft Heteroatom): Sulfur’s larger atomic radius and d-orbital availability allow for greater electron delocalization (aromaticity).[3][4] This makes the thiazole ring more stable to metabolic oxidation but more lipophilic.[3][4]
Synthetic Accessibility & Protocols
The synthesis of these two analogs requires divergent methodologies due to the different nucleophilicities of the heteroatoms.
Synthesis Workflow Diagram
Figure 1: Parallel synthetic pathways.[2][3][4] Oxazoles typically require vigorous cyclodehydration, whereas thiazoles form spontaneously under Hantzsch conditions.[1]
Protocol A: Synthesis of (5-Methyl-1,3-thiazol-2-yl)methanol
Method: Hantzsch Thiazole Synthesis followed by Reduction.[2][3][4]
-
Cyclization:
-
Reagents: Propanethioamide (or Thiourea derivative for 2-amino) + Chloroacetone.[2][3][4] Note: For the 2-carboxylate precursor, react Ethyl Thiooxamate with Chloroacetone.[1][2]
-
Procedure: Dissolve Ethyl Thiooxamate (1.0 eq) in Ethanol. Add Chloroacetone (1.1 eq) dropwise.[1][3][4] Reflux for 4 hours.
-
Workup: Evaporate solvent. Neutralize with NaHCO3.[1][3][4] Extract with EtOAc.[1][3][4]
-
Intermediate: Ethyl 5-methylthiazole-2-carboxylate.[2][3][4]
-
-
Reduction:
Protocol B: Synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol
Method: Cyclodehydration (Robinson-Gabriel type) or Direct Lithiation (Advanced).[2][3][4]
-
Cyclization (Ester Route):
-
Reagents: N-(2-oxopropyl)oxamic acid ethyl ester + POCl3 (Phosphorus Oxychloride).[2][3][4]
-
Procedure: Heat the amide precursor in POCl3 (acting as solvent and dehydrating agent) at 90°C for 2 hours.
-
Workup: Pour onto ice carefully (Exothermic!). Neutralize with K2CO3.[1][3][4] Extract with Ether.[1][3][4]
-
-
Reduction:
Chemical Stability & Reactivity[3][4][6]
Understanding the degradation pathways is crucial for handling and storage.[3][4]
Acid Stability (The Critical Difference)
-
Oxazole: The oxazole ring is acid-labile .[2][3][4] Under strong acidic conditions (e.g., 1M HCl, reflux), the ring can hydrolyze, opening to form the acyclic amide/ketone.[1]
-
Thiazole: The thiazole ring is highly acid-stable .[2][3][4] It resists hydrolysis even in concentrated mineral acids due to its higher aromatic resonance energy.[1][3][4]
Metabolic Stability (Microsomal)
-
Oxazole: Generally susceptible to oxidative metabolism at the C-2 position if not substituted, but the hydroxymethyl group blocks this.[1][3][4] However, the ring can still undergo enzymatic opening.[1][3][4]
-
Thiazole: More resistant to ring opening.[3][4] The primary metabolic risk is S-oxidation (formation of sulfoxides/sulfones) or oxidation of the methyl group.[3][4]
Reactivity Flowchart
Figure 2: Stability profile under stress conditions.[2][3][4] Thiazole demonstrates superior chemical stability.[3][4]
Application: When to Use Which?
Select (5-Methyl-1,3-oxazol-2-yl)methanol if:
-
Solubility is the Bottleneck: Your lead compound is too lipophilic (LogP > 4).[1][3][4] The oxazole will lower LogP by ~1.0 unit compared to thiazole.[3][4]
-
H-Bonding is Required: You need a strong H-bond acceptor at the N-3 position to interact with a specific serine or histidine residue in the target pocket.[3][4]
-
Metabolic Soft Spot Wanted: You are designing a "soft drug" intended to degrade rapidly.[1][3][4]
Select (5-Methyl-1,3-thiazol-2-yl)methanol if:
-
Permeability is Poor: The compound is too polar to cross the Blood-Brain Barrier (BBB) or gut wall.[3][4] Thiazole increases lipophilicity.[1][3][4]
-
Metabolic Stability is Critical: The oxazole analog is showing high clearance in liver microsomes.[3][4] Thiazole will often extend half-life (
).[3][4] -
Conformational Rigidity: You require a more aromatic, planar system for
-stacking interactions in the active site.[3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1][3][4][5] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link[1][3][4]
-
Thiazole Synthesis (Hantzsch): Hantzsch, A. (1887).[1][3][4] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.
-
Oxazole Synthesis (Robinson-Gabriel): Turchi, I. J. (1981).[1][3][4] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[3][4]
-
Metabolic Stability Comparison: Wermuth, C. G. (2008).[1][3][4] The Practice of Medicinal Chemistry. Academic Press.[1][3][4] (See Chapter on Bioisosteres).
-
Physicochemical Data Sources: PubChem Compound Summary for and .[2][3][4] (Data extrapolated for 5-methyl analogs).
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 888022-42-2|(5-Methyloxazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Thiazol-2-ylmethanol | C4H5NOS | CID 2795213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the enantiomeric excess of chiral (5-Methyl-1,3-oxazol-2-yl)methanol
Technical Comparison Guide: Enantioselective Analysis of Chiral -Substituted (5-Methyl-1,3-oxazol-2-yl)methanols
Executive Summary & Structural Definition
Critical Scientific Note: The parent compound, (5-Methyl-1,3-oxazol-2-yl)methanol , possesses a
This guide addresses the chiral
This guide compares three industry-standard methodologies for assessing the optical purity of these TCAs:
-
CSP-HPLC: The gold standard for Quality Control (QC) and high-throughput screening.
-
Mosher’s Ester NMR: The definitive method for assigning absolute configuration (
vs. ). -
Chiral GC: A cost-effective alternative for volatile intermediates.
Method Selection Framework
The choice of method depends on the stage of drug development and sample availability.
Figure 1: Decision matrix for selecting the appropriate enantioselective assay based on analyte properties and project requirements.
Method A: Chiral Stationary Phase HPLC (CSP-HPLC)[1]
Status: Industry Standard for QC & Process Development.
Oxazole derivatives are weak bases. A common failure mode in HPLC analysis of these compounds is peak tailing due to interaction with residual silanols on the silica support.
Optimized Protocol
-
Column Selection:
-
Primary: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary: Chiralcel OD-H or IB (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase:
-
n-Hexane : Isopropanol (90:10 to 98:2).
-
Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine.
-
Why? The basic additive masks silanol sites and suppresses ionization of the oxazole nitrogen, sharpening the peak shape.
-
-
Detection: UV at 220 nm (Oxazole absorption max) or 254 nm.
Experimental Workflow
Method B: Mosher's Ester Analysis (NMR)[4][5][6]
Status: Best for Absolute Configuration Assignment.
When reference standards are unavailable (early discovery), HPLC cannot tell you if the major peak is
Mechanism & Logic
The reaction of the chiral alcohol with
Figure 2: Workflow for Mosher's Ester Analysis. The differential shielding (
Protocol
-
Derivatization:
-
Mix 5 mg TCA, 10 µL MTPA-Cl (
or ), and 20 µL Pyridine in 0.5 mL . -
Shake for 10 mins (Oxazole alcohols react quickly).
-
-
Analysis:
-
Run
NMR. Focus on the -methyl or ring protons. -
Run
NMR (Singlets for group are often easier to integrate for ee determination).
-
-
Validation:
-
If
ppm, integration gives accurate ee.
-
Comparative Performance Analysis
The following table contrasts the performance of HPLC, NMR, and GC methods specifically for oxazole-based alcohols.
| Feature | CSP-HPLC (Method A) | Mosher's NMR (Method B) | Chiral GC (Method C) |
| Primary Use Case | Routine QC, High Volume | Config Assignment, Early R&D | Volatile Intermediates |
| Accuracy (ee) | High ( | Medium ( | High ( |
| Limit of Detection | Low (ng range) | High (mg range) | Low (pg range) |
| Throughput | 10-20 mins/sample | 1-2 hours/sample | 30-45 mins/sample |
| Oxazole Specifics | Requires DEA to prevent tailing | Nitrogen interference possible during acylation | Thermal stability concern |
| Cost per Sample | Low (after column purchase) | High (Deuterated solvents/Reagents) | Low |
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5] Nature Protocols. Link
-
Podolska, M., et al. (2020).[6] HPLC Method for Separating Enantiomers of Imidazole Derivatives.[6] Acta Poloniae Pharmaceutica. (Demonstrates necessity of DEA modifier for azole separation). Link
- Kaushik, M. P., et al. (2018). Chiral separation of oxazole derivatives using polysaccharide-based stationary phases. Journal of Chromatography A.
-
Sigma-Aldrich. (2024). (5-Methyl-1,3-oxazol-2-yl)methanol Product Specification. (Confirmation of achiral parent structure). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Safety Operating Guide
(5-Methyl-1,3-oxazol-2-yl)methanol proper disposal procedures
Executive Summary & Core Directive
This guide mandates the specific operational procedures for the disposal of (5-Methyl-1,3-oxazol-2-yl)methanol (CAS: 888022-42-2).[1][2][3] Due to the presence of the oxazole ring and the hydroxymethyl group, this compound presents specific flammability and toxicity risks that require strict segregation from incompatible waste streams.[2]
The Core Directive:
DO NOT dispose of this compound down the drain. DO NOT mix with oxidizing agents or halogenated solvents. [1][2][3] MUST be disposed of via High-Temperature Incineration through a licensed hazardous waste contractor.[1]
Chemical Hazard Identification
Before handling waste, you must validate the material properties to ensure the correct waste stream selection.[2]
| Property | Specification | Operational Implication |
| Chemical Name | (5-Methyl-1,3-oxazol-2-yl)methanol | Primary label identifier. |
| CAS Number | 888022-42-2 | Use for waste manifesting.[1][2][3] |
| Physical State | Liquid (or low-melting solid) | Requires leak-proof secondary containment.[1][2][3] |
| Flash Point | Likely < 93°C (Estimated) | Treat as Ignitable Waste (D001) .[1][3] |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1][3] Irritation) | Requires full PPE (Nitrile gloves, goggles).[3] |
| Reactivity | Incompatible with strong oxidizers & acids | Segregation Critical: Risk of exothermic reaction.[1][3][4] |
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step to prevent laboratory accidents (e.g., explosions in waste drums).[2]
A. Segregation Logic[2][3]
-
Compatibility: Compatible with alcohols (methanol, ethanol), acetone, and toluene.[3]
-
Incompatibility (Strict Prohibition):
B. Packaging Requirements
-
Container: Use High-Density Polyethylene (HDPE) or glass containers with screw-top lids.
-
Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.[2]
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[2][3]
-
Required Fields: Chemical Name (No abbreviations), "Hazardous Waste," "Flammable," "Toxic."
-
Disposal Workflow (Decision Logic)
The following diagram illustrates the decision-making process for disposing of (5-Methyl-1,3-oxazol-2-yl)methanol in various forms (pure liquid, mixtures, or contaminated debris).
Figure 1: Decision logic for segregating (5-Methyl-1,3-oxazol-2-yl)methanol waste streams.
Detailed Operational Protocols
Protocol A: Liquid Waste Disposal (Primary Method)
Applicability: Pure chemical, reaction mixtures, mother liquors.[3]
-
Preparation: Ensure the waste container is rated for flammable liquids.[2][3][5]
-
Transfer: Pour the liquid into the Non-Halogenated Organic Solvent carboy using a funnel to prevent spills.
-
Logging: Log the volume and specific chemical name on the waste container's inventory sheet.[2][3]
-
Crucial: Do not just write "Organic Waste." Write "(5-Methyl-1,3-oxazol-2-yl)methanol solution."
-
-
Closure: Cap the container tightly immediately after use. Do not leave open in the fume hood.[2][3]
Protocol B: Solid Waste & Debris
Applicability: Contaminated paper towels, gloves, weighing boats, or crystallized solids.[2]
-
Collection: Place items into a double-lined, clear polyethylene bag or a dedicated solid waste drum.[2]
-
Labeling: Tag the bag/drum as "Solid Hazardous Waste - Toxic/Flammable Debris."[1][2]
-
Sealing: When full, twist and tape the bag neck (gooseneck seal) or seal the drum lid with a locking ring.[2]
Protocol C: Empty Containers
Applicability: Original reagent bottles.
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol).[2]
-
Rinsate Disposal: Pour the rinsate (the wash liquid) into the Liquid Waste (Protocol A) container.[2]
-
Defacing: Deface the label on the bottle using a marker.[2]
-
Glass Disposal: Discard the clean, dry bottle in the "Broken/Lab Glass" bin (unless P-listed, which this is not; however, local rules may vary—consult your EHS).
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2][3] Remove contaminated clothing.[2][3] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[2] Seek medical attention. |
| Spill (< 100 mL) | Absorb with vermiculite or spill pads.[1][3] Place in a sealed bag as Solid Hazardous Waste . |
| Spill (> 100 mL) | Evacuate the area. Contact EHS/Emergency Response. Do not attempt to clean without respiratory protection if vapors are strong.[2] |
Regulatory Compliance (US Focus)
-
RCRA Classification:
-
EPA Waste Code: If not mixed with other listed solvents, label as D001 (if flammable) or generic "Non-RCRA Regulated Hazardous Waste" (depending on state regulations), but best practice is to manage as Hazardous Waste .[3]
-
DOT Shipping (for waste hauler):
-
Likely UN 1993 (Flammable Liquid, n.o.s.) or UN 2810 (Toxic Liquid, Organic, n.o.s.) depending on the specific formulation and flash point testing.[3]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22081028, (5-Methyl-1,3-oxazol-2-yl)methanol.[1][2] Retrieved from [Link][3]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1][2] Retrieved from [Link][1][3]
Sources
Personal protective equipment for handling (5-Methyl-1,3-oxazol-2-yl)methanol
Operational Safety Guide: Handling (5-Methyl-1,3-oxazol-2-yl)methanol
Part 1: Chemical Profile & Hazard Assessment
Compound Identity:
-
Chemical Name: (5-Methyl-1,3-oxazol-2-yl)methanol[1]
-
CAS Number: 888022-42-2 (Isomer specific) / General Oxazole Methanol derivatives often reference 130551-92-7 class hazards.[1]
-
Physical State: Typically a low-melting solid or viscous oil depending on purity and ambient temperature.[1]
Senior Scientist Insight: While often categorized generically as an organic intermediate, the oxazole ring combined with a hydroxymethyl group presents specific stability concerns. Oxazoles are weakly basic and can undergo ring cleavage under strong acidic conditions or thermal stress. Consequently, this compound should not just be treated as a "generic irritant" but as a reactive intermediate requiring temperature control and moisture protection.
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Primary Hazards:
Part 2: The PPE Matrix (Task-Based)
Standard "lab coat and glasses" protocols are insufficient for reactive heterocyclic intermediates. The following matrix dictates PPE based on the specific operational stress applied to the chemical.
| Operational Tier | Task Description | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Tier 1: Low Energy | Cold storage retrieval, sealed container inspection.[1] | Nitrile (Standard) (Thickness: 4-5 mil)Inspect for pinholes. | Safety Glasses With side shields (ANSI Z87.1). | Standard Lab Coat Cotton/Poly blend. |
| Tier 2: Active Handling | Weighing, dispensing, dissolving in solvent (< 500 mg). | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer pair immediately upon splash. | Chemical Goggles Indirect venting to prevent vapor entry. | Fume Hood (Required) Sash at working height.Lab coat buttoned to neck. |
| Tier 3: High Risk | Heating, large scale (> 1g), or syringe transfer of concentrated solutions. | Extended Cuff Nitrile (Thickness: >6 mil)Tucked over lab coat sleeves. | Face Shield + Goggles Mandatory for thermal reactions or pressurized transfers. | Fume Hood + Apron Chemical-resistant apron (Tyvek/PVC) over lab coat.[1] |
Part 3: Operational Workflow & Engineering Controls
Storage and Stability
-
Protocol: Store at 2°C – 8°C under an inert atmosphere (Argon/Nitrogen).
-
Causality: The hydroxymethyl group is susceptible to oxidation; the oxazole ring can degrade if exposed to moisture and heat simultaneously.
-
Checkpoint: Verify the container seal is Parafilmed after every use to prevent hygroscopic uptake.
Weighing and Transfer (The "Static" Risk)
Small heterocyclic molecules often exhibit static charge, making weighing difficult and increasing dispersion risk.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary tared vial to avoid contaminating the primary stock.
-
Solvent Choice: If the compound is an oil/melt, dissolve directly in the reaction solvent (e.g., DCM, Methanol) within the weighing vessel to ensure quantitative transfer.
Reaction Setup
-
Ventilation: All open handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .
-
Glassware: Inspect for micro-fractures. Oxazole synthesis often involves thermal steps; compromised glass under heat/vacuum is a primary failure mode.
Part 4: Emergency Response & Disposal Logic
Exposure Response
-
Eye Contact: Flush immediately for 15 minutes .[6] Note: Oxazoles can be lachrymators; do not rub eyes.[1]
-
Skin Contact: Wash with soap and water.[6] Avoid using alcohol or acetone to clean skin, as these solvents can increase the permeation of the oxazole through the dermal layer.
Waste Disposal
-
Segregation: Dispose of as Halogen-Free Organic Solvent Waste (unless chlorinated solvents were used).[1]
-
Quenching: If the material is in a reactive mixture (e.g., with acid chlorides), quench carefully with saturated sodium bicarbonate before disposal to prevent downstream container pressurization.
Part 5: Visual Decision Logic
Diagram 1: PPE Selection & Risk Assessment Flowchart
Caption: Logic flow for determining appropriate PPE tier based on physical state, quantity, and energy input.
Diagram 2: Spill Response Protocol
Caption: Immediate containment and cleanup procedures distinguishing between solid and liquid spill states.
References
-
PubChem. (n.d.).[3][5] Compound Summary: (1,3-Oxazol-5-yl)methanol (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
Sources
- 1. 888022-42-2|(5-Methyloxazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,3-Oxazol-2-ylmethanol | C4H5NO2 | CID 14786610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
